Product packaging for N-Hydroxyglycine(Cat. No.:CAS No. 3545-78-6)

N-Hydroxyglycine

Cat. No.: B154113
CAS No.: 3545-78-6
M. Wt: 91.07 g/mol
InChI Key: NPWGWQRXHVJJRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Hydroxyglycine (CAS 3545-78-6), with the molecular formula C2H5NO3, is a specialized N-hydroxylated amino acid that serves as a valuable building block in chemical and biochemical research . This compound is the simplest member of the N-hydroxy-α-amino acid family and is recognized for its role as a key precursor in the biosynthesis of naturally occurring hydroxamic acids, such as Hadacidin . Its unique structure, featuring a secondary hydroxamate functional group, acts as a potent hydrogen-bond donor and acceptor, and also confers metal-chelating abilities . In the field of peptidomimetics and synthetic biology, this compound is employed to construct peptide-peptoid hybrids. Research has demonstrated that incorporating N-(hydroxy)glycine (Hyg) residues into peptide backbones can stabilize remarkably short β-sheet structures through self-assembly upon hydrogenation . This application is critical for designing novel biomimetic foldamers that mimic native protein structures, while offering enhanced proteolytic stability . The strong interstrand hydrogen bonds formed by these motifs help overcome the inherent flexibility of peptoid backbones, enabling the creation of sturdy, well-defined architectures . The synthesis of this compound has been reported with yields as high as 76%, with a melting point characterized at 137–139°C . Researchers should note that the N-(hydroxy)amide motif can exhibit pH-dependent decarboxylation and possesses a low energy barrier for cis-trans isomerization, which can lead to intramolecular cyclization into diketopiperazines (DKPs) during synthetic procedures . This product is intended for research purposes only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H5NO3 B154113 N-Hydroxyglycine CAS No. 3545-78-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(hydroxyamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NO3/c4-2(5)1-3-6/h3,6H,1H2,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWGWQRXHVJJRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60188959
Record name Glycine, N-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

91.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3545-78-6
Record name N-Hydroxyglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3545-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Hydroxyamino)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003545786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Hydroxyglycine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76386
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glycine, N-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(HYDROXYAMINO)ACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FVT2AQ968S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

N-Hydroxyglycine CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 3545-78-6

This technical guide provides an in-depth overview of N-Hydroxyglycine, a molecule of significant interest to researchers, scientists, and professionals in drug development. This document outlines its chemical properties, experimental protocols, and biological significance, presenting data in a clear and accessible format for easy reference and application.

Chemical Properties

This compound, a derivative of the simplest amino acid, glycine, possesses unique chemical characteristics owing to the presence of a hydroxyl group on the nitrogen atom. These properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 3545-78-6[1][2]
Molecular Formula C₂H₅NO₃[2]
Molecular Weight 91.07 g/mol [2]
Melting Point 140 °C (decomposes), 147-149 °C (decomposes)
Boiling Point Data not available
Solubility As an amino acid analogue, this compound is expected to be soluble in water and poorly soluble in non-polar organic solvents. Specific quantitative data is not readily available.
pKa Values Experimental pKa values for this compound are not readily available. However, they can be approximated based on the pKa values of glycine, which are approximately pKa₁ = 2.34 (carboxyl group) and pKa₂ = 9.60 (amino group).[3]

Experimental Protocols

General Synthesis Approach for N-Substituted Glycine Derivatives

A common method for synthesizing N-substituted glycine derivatives involves the reaction of an amine with chloroacetic acid in an aqueous solution. This "green synthesis" approach is conducted under controlled temperature conditions.

Materials:

  • Alkyl amine (for N-substitution)

  • Chloroacetic acid

  • Hydrochloric acid (HCl)

  • Acetone

  • Cold water

  • Ice bath

  • Rotary evaporator

Procedure:

  • A solution of the starting alkyl amine is prepared in cold water.

  • This amine solution is added dropwise to an aqueous solution of chloroacetic acid in an ice bath, with constant stirring.

  • The reaction mixture is stirred for 24 hours.

  • Following the reaction, water is removed using a rotary evaporator until a white precipitate forms.

  • The resulting chloride salt is washed multiple times with pure acetone.

  • The final product is obtained by acidifying with HCl to a pH of 2, followed by slow evaporation at room temperature and recrystallization with 1 M HCl.[4]

Purification: Purification of the final product can be achieved through recrystallization. For glycine, a common method involves dissolving the crude product in water with warming, treating it with a clarifying agent, and then precipitating the purified glycine by adding a larger volume of methanol. The crystals are then collected, washed with methanol and ether, and air-dried.

Biological Significance and Signaling Pathways

This compound plays a role in important biological processes, notably as a precursor in the biosynthesis of the naturally occurring anticancer agent, hadacidin, and as an inhibitor of laccase enzymes.

Biosynthesis of Hadacidin

Hadacidin (N-formyl-N-hydroxyglycine) is a hydroxamic acid with demonstrated anticancer activity. Its biosynthesis in organisms like Penicillium aurantioviolaceum begins with the amino acid glycine. The key step is the N-oxygenation of glycine to form this compound, which is then N-formylated to yield hadacidin.

Hadacidin_Biosynthesis Glycine Glycine N_Hydroxyglycine This compound Glycine->N_Hydroxyglycine N-oxygenation (Enzyme: Glycine N-oxygenase - hypothetical) Hadacidin Hadacidin (N-Formyl-N-hydroxyglycine) N_Hydroxyglycine->Hadacidin N-formylation

Caption: Biosynthetic pathway of Hadacidin from Glycine.

Laccase Inhibition

This compound has been identified as an inhibitor of laccase, a copper-containing oxidase enzyme. However, its mechanism of inhibition is not classical. Instead of binding to the enzyme's active site, this compound appears to interfere with the spectrophotometric and oxygen uptake assays used to measure laccase activity. It achieves this by decolorizing the colored products that are formed when laccase oxidizes its substrates.

Laccase_Inhibition cluster_0 Standard Laccase Assay cluster_1 Assay with this compound Laccase Laccase Oxidized_Product Oxidized Product (Colored) Laccase->Oxidized_Product Oxidation Substrate Substrate (e.g., Syringaldazine) Substrate->Oxidized_Product N_Hydroxyglycine This compound Decolorized_Product Decolorized Product N_Hydroxyglycine->Decolorized_Product Measurement Colorimetric Measurement (Apparent Inhibition) Decolorized_Product->Measurement Oxidized_Product_2 Oxidized Product (Colored) Oxidized_Product_2->Decolorized_Product Decolorization

Caption: Mechanism of Laccase assay interference by this compound.

References

Spectroscopic analysis of N-Hydroxyglycine (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of N-Hydroxyglycine, a molecule of interest in various biochemical and pharmaceutical contexts. Due to the limited availability of direct experimental spectra in public databases, this document combines reported data with predicted values based on analogous compounds and theoretical principles.

Introduction

This compound (C₂H₅NO₃, Molar Mass: 91.07 g/mol ) is the N-hydroxylated analog of the amino acid glycine.[1] This modification imparts unique chemical properties that are of interest in fields such as enzyme inhibition and peptide synthesis. Understanding its structural and electronic characteristics through spectroscopic methods is crucial for its application and further development. This guide covers the key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show signals for the methylene (-CH₂-), the N-hydroxyl (-NOH), and the carboxylic acid (-COOH) protons. The chemical shifts are influenced by the solvent and pH.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityNotes
-CH₂-3.5 - 4.0SingletExpected to be downfield from glycine's α-protons due to the electronegativity of the N-hydroxyl group.
-NOHBroad, variableSinglet (broad)Position is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.
-COOHBroad, variableSinglet (broad)Position is highly dependent on solvent and concentration. May not be observed in D₂O due to exchange.
-NH-Broad, variableSinglet (broad)Depending on the tautomeric form and solvent, an NH proton might be observable.
¹³C NMR Spectroscopy

The carbon NMR spectrum of this compound is expected to feature two distinct signals corresponding to the methylene carbon and the carbonyl carbon.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)Notes
-CH₂-50 - 60Expected to be shifted downfield compared to glycine's α-carbon.
-C=O170 - 180Typical range for a carboxylic acid carbonyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in this compound. The spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of its bonds.

Table 3: IR Absorption Data for this compound

Functional GroupWavenumber (cm⁻¹)Vibrational Mode
O-H / N-H~3105Stretching
C=O~1601Stretching
C-N1000 - 1250Stretching
O-H1210 - 1440Bending
N-O950 - 1050Stretching

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.

Table 4: Mass Spectrometry Data for this compound

ParameterValueNotes
Molecular FormulaC₂H₅NO₃
Molecular Weight91.07 g/mol [1]
Exact Mass91.02694 u[1]
Predicted Molecular Ion [M]⁺m/z 91
Predicted Fragmentsm/z 74, 46, 45Corresponding to loss of -OH, -COOH, and both, respectively.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a small, polar organic molecule like this compound.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical and will affect the chemical shifts of exchangeable protons.

  • Instrumentation : Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition : Acquire a one-dimensional ¹H spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire a one-dimensional ¹³C spectrum, often with proton decoupling. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.

  • Data Processing : Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and reference the chemical shifts to an internal standard (e.g., TMS or the residual solvent peak).

IR Spectroscopy
  • Sample Preparation : Prepare the sample as a KBr pellet by grinding a small amount of this compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR-FTIR), place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition : Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

  • Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Mass Spectrometry
  • Sample Preparation : Dissolve a small amount of this compound in a suitable solvent (e.g., methanol, water with a small amount of formic acid to promote ionization).

  • Instrumentation : Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), which are soft ionization techniques suitable for preventing extensive fragmentation of the molecular ion.

  • Data Acquisition : Infuse the sample solution into the ion source. Acquire the mass spectrum in positive or negative ion mode over a suitable m/z range (e.g., 50-200). For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizations

The following diagrams illustrate key conceptual workflows related to the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR IR IR Purification->IR MS Mass Spec Purification->MS Structure Structure Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure Logical_Relationship Glycine Glycine NHydroxyglycine This compound Glycine->NHydroxyglycine N-hydroxylation Hadacidin Hadacidin (N-formyl-N-hydroxyglycine) NHydroxyglycine->Hadacidin N-formylation Adenylosuccinate_Synthetase Adenylosuccinate Synthetase Hadacidin->Adenylosuccinate_Synthetase Inhibits

References

N-Hydroxyglycine as a glycine derivative and its unique characteristics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Glycine Derivative with Therapeutic Potential

Abstract

N-Hydroxyglycine, a structurally unique derivative of the amino acid glycine, presents a compelling area of investigation for researchers and drug development professionals. This technical guide provides a comprehensive overview of this compound, detailing its chemical characteristics, synthesis, and potential therapeutic applications, with a particular focus on its hypothesized role as a glycine prodrug and a modulator of the N-methyl-D-aspartate (NMDA) receptor through inhibition of the glycine transporter 1 (GlyT1). While direct quantitative data on its biological activity and pharmacokinetic profile are not extensively available in public literature, this document consolidates the existing knowledge and provides a framework for its future exploration in the context of neurological and psychiatric disorders, such as schizophrenia.

Introduction

This compound is an N-hydroxy-alpha-amino acid, structurally related to glycine.[1] Its defining feature is the presence of a hydroxyl group attached to the nitrogen atom of the amino group, a modification that can significantly alter the molecule's chemical and biological properties compared to its parent amino acid.[2] This substitution introduces the "alpha effect," which enhances its nucleophilicity.[3] Found naturally in microorganisms like Penicillium citrinum, this compound serves as a precursor in the biosynthesis of hadacidin, a naturally occurring hydroxamic acid with antibiotic properties.[1][4][5]

The therapeutic interest in this compound stems from its potential to act as a prodrug of glycine. Glycine plays a dual role in the central nervous system (CNS) as both an inhibitory neurotransmitter and a mandatory co-agonist at the NMDA receptor.[6][7] Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia, particularly its negative and cognitive symptoms.[7][8] Consequently, strategies to enhance NMDA receptor function by increasing synaptic glycine concentrations are of significant therapeutic interest. One such strategy is the inhibition of the glycine transporter 1 (GlyT1), which is responsible for the reuptake of glycine from the synaptic cleft.[6] By acting as a potential source of glycine upon in vivo conversion, this compound could indirectly modulate NMDA receptor activity, offering a novel therapeutic avenue for schizophrenia and other neurological disorders.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name 2-(hydroxyamino)acetic acid[1]
Molecular Formula C₂H₅NO₃[1]
Molecular Weight 91.07 g/mol [1]
CAS Number 3545-78-6[1]
Melting Point 137–139°C
Appearance White crystalline solid
Solubility Soluble in water
LogP (calculated) -3.3[1]

Synthesis of this compound

This compound can be synthesized with a good yield via a multi-step process. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the method described by Buehler and has been reported to yield this compound at 76%.

Materials:

  • Benzaldehyde

  • Hydroxylamine hydrochloride

  • 50% aqueous sodium hydroxide

  • Absolute ethanol

  • Sodium metal

  • Ethyl bromoacetate

  • Chloroform

  • Diethyl ether

  • Concentrated Hydrochloric Acid

Procedure:

Step 1: Synthesis of Benzaldoxime

  • Stir Benzaldehyde (2.00 mL, 20 mmol) in a mixture of ice:water:ethanol (2:1:1, v/v/v, 20 mL) at room temperature.

  • Add Hydroxylamine hydrochloride (1.386 g, 20 mmol) to the stirred mixture.

  • Add 50% aqueous sodium hydroxide (4.00 mL, 40 mmol), keeping the temperature below 30°C.

  • Stir the mixture for 1 hour at room temperature.

  • Extract the mixture with diethyl ether (2 x 25 mL).

  • Acidify the aqueous extract to pH 6 using concentrated HCl, keeping the temperature below 30°C.

  • Extract the acidified aqueous layer again with diethyl ether (2 x 25 mL).

  • Combine the ether extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield benzaldoxime.

Step 2: Synthesis of the Nitrone Intermediate

  • Add Sodium (0.4626 g, 0.02 mol) to a stirred mixture of benzaldoxime (2.400 g, 0.02 mol) in absolute ethanol (40 mL).

  • Add Ethyl bromoacetate (2.44 mL, 0.022 mol, 1.1 equiv.).

  • Stir the mixture for approximately 3 hours, or until the pH reaches 7.

  • Filter the mixture and wash the solid with chloroform (2 x 40 mL).

  • Concentrate the combined filtrate in vacuo.

  • Take up the residue in diethyl ether (50 mL) and place at 4°C overnight.

  • Filter the mixture, wash the solid with cold diethyl ether, and dry under suction to yield the nitrone intermediate.

Step 3: Hydrolysis to this compound

  • Stir the nitrone solid (1.5 g) in concentrated hydrochloric acid.

  • Follow the reaction progress until hydrolysis is complete (monitoring by TLC is recommended).

  • Neutralize the reaction mixture to precipitate this compound.

  • Filter the precipitate, wash with cold water, and dry to obtain the final product.

Biological Activity and Mechanism of Action

This compound as a Glycine Prodrug

The primary hypothesized mechanism of action for this compound in the CNS is its role as a prodrug for glycine. A prodrug is an inactive or less active compound that is metabolized in the body to an active drug. In this case, this compound would be converted to glycine, thereby increasing its local concentrations.

G NHG This compound Glycine Glycine NHG->Glycine Metabolic Conversion (In Vivo) NMDA_R NMDA Receptor Glycine->NMDA_R Co-agonist Binding Neuron Postsynaptic Neuron NMDA_R->Neuron Neuronal Activation

While direct in vivo studies confirming the enzymatic conversion of this compound to glycine are lacking, the metabolic fate of structurally related compounds suggests this is a plausible pathway.[5] This conversion would be a key step in its therapeutic action.

Indirect GlyT1 Inhibition and NMDA Receptor Modulation

By increasing the concentration of glycine in the synapse, this compound could act as an indirect inhibitor of GlyT1. The elevated glycine levels would lead to increased binding to the glycine co-agonist site on the NMDA receptor, thereby enhancing NMDA receptor-mediated neurotransmission.[7] This is the same downstream effect sought by direct GlyT1 inhibitors.

G cluster_1 Postsynaptic Neuron Effect Enhanced Neuronal Response NHG NHG Glycine_pool Glycine_pool NHG->Glycine_pool Metabolic Conversion NMDA_R NMDA_R Glycine_pool->NMDA_R Increased Co-agonist Binding GlyT1 GlyT1 Glycine_pool->GlyT1 Competitive Uptake NMDA_R->Effect

Quantitative Data on GlyT1 Inhibition: Currently, there is no publicly available data quantifying the direct binding affinity (IC₅₀ or Kᵢ) of this compound to GlyT1. Such studies would be crucial to determine if this compound itself has any direct inhibitory activity on the transporter, in addition to its role as a glycine precursor.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied. To be an effective CNS therapeutic, a compound must be able to cross the blood-brain barrier (BBB) and achieve sufficient concentrations in the brain.

Table 2: Pharmacokinetic Parameters of Interest for this compound (Currently Unknown)

ParameterDescriptionExpected Trend for CNS Drug
Bioavailability (%) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.High oral bioavailability is desirable.
Half-life (t½) The time required for the concentration of the drug in the body to be reduced by one-half.A moderate half-life allows for reasonable dosing intervals.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.A larger Vd may indicate distribution into tissues, including the brain.
Clearance (CL) The volume of plasma from which the drug is completely removed per unit time.Clearance rate affects the dosing regimen.
Brain Penetration The ability of the drug to cross the blood-brain barrier.Essential for CNS-targeted therapies.

For comparison, studies on glycine administration have shown that high oral doses are required to significantly elevate CSF glycine concentrations, as glycine transport across the BBB is limited.[9] A prodrug approach with this compound could potentially offer improved brain penetration and more efficient delivery of glycine to the CNS.

Therapeutic Potential in Schizophrenia

The "glutamate hypofunction" hypothesis of schizophrenia posits that reduced NMDA receptor activity contributes to the negative and cognitive symptoms of the disorder.[7] Clinical trials with high-dose glycine and direct GlyT1 inhibitors have shown promise in improving these symptoms.[10]

By potentially increasing brain glycine levels, this compound could offer a similar therapeutic benefit. Further preclinical studies in established animal models of schizophrenia are warranted to investigate this potential.

Experimental Protocols for Future Research

To fully characterize the therapeutic potential of this compound, a series of in vitro and in vivo experiments are necessary. The following are general protocols that can be adapted for this purpose.

In Vitro GlyT1 Inhibition Assay (Radioligand Binding)

This assay determines the ability of a test compound to displace a radiolabeled ligand that binds to GlyT1.

Materials:

  • Cell membranes prepared from cells expressing human GlyT1.

  • Radiolabeled GlyT1 ligand (e.g., [³H]-(R)-NPTS).

  • Test compound (this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Incubate cell membranes with the radiolabeled ligand and varying concentrations of this compound in the assay buffer.

  • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

G start Start prep_membranes Prepare GlyT1-expressing cell membranes start->prep_membranes incubate Incubate membranes with [³H]-ligand and this compound prep_membranes->incubate filter Rapid filtration to separate bound and free ligand incubate->filter wash Wash filters filter->wash measure Measure radioactivity wash->measure calculate Calculate IC₅₀ measure->calculate end End calculate->end

In Vivo Pharmacokinetic Study in Rodents

This study would determine the pharmacokinetic profile of this compound.

Procedure:

  • Administer a known dose of this compound to a cohort of rodents (e.g., rats or mice) via the desired route (e.g., oral gavage or intravenous injection).

  • Collect blood samples at various time points post-administration.

  • For brain penetration studies, collect cerebrospinal fluid (CSF) and brain tissue at the end of the study.

  • Analyze the concentration of this compound and glycine in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate key pharmacokinetic parameters (Bioavailability, t½, Vd, CL, and brain-to-plasma ratio).

In Vivo Efficacy Study in an Animal Model of Schizophrenia

The phencyclidine (PCP) or ketamine-induced hyperlocomotion model in rodents is a commonly used model to assess the efficacy of potential antipsychotic drugs.

Procedure:

  • Acclimatize rodents to the testing environment (e.g., open-field arena).

  • Administer this compound or vehicle control.

  • After a pre-treatment period, administer a psychostimulant such as PCP or ketamine.

  • Record and analyze the locomotor activity of the animals.

  • A reduction in hyperlocomotion in the this compound treated group compared to the control group would indicate potential antipsychotic-like activity.

Conclusion

This compound is a glycine derivative with a unique chemical structure and a plausible mechanism of action for the treatment of CNS disorders characterized by NMDA receptor hypofunction, such as schizophrenia. Its potential as a glycine prodrug offers a promising strategy to enhance brain glycine levels and modulate NMDA receptor activity. However, a significant lack of quantitative data on its biological activity and pharmacokinetic profile hinders its immediate advancement in drug development pipelines. The experimental protocols outlined in this guide provide a roadmap for the necessary preclinical studies to elucidate the therapeutic potential of this compound. Further research is imperative to validate its hypothesized mechanism of action and to establish a foundation for its potential clinical development.

References

The Enigmatic Pathway: A Technical Guide to N-Hydroxyglycine Biosynthesis in Microorganisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

N-Hydroxyglycine, a non-proteinogenic amino acid, serves as a crucial precursor in the biosynthesis of various secondary metabolites with significant biological activities, including siderophores and antibiotics. Understanding its formation in microorganisms is paramount for harnessing these biosynthetic pathways for novel drug development and synthetic biology applications. This technical guide provides a comprehensive overview of the current knowledge on this compound biosynthesis, focusing on the enzymatic machinery, precursor molecules, and proposed biochemical pathways. It consolidates available quantitative data, details relevant experimental protocols, and visualizes the key processes to facilitate further research and application in the field.

Introduction

N-Hydroxylated amino acids are a class of specialized metabolites that play a vital role in the biological activities of numerous natural products. Among these, this compound stands out as a fundamental building block for hydroxamate-containing compounds, which are known for their strong iron-chelating properties and antibiotic activities. The biosynthesis of this compound is a key step that introduces the N-hydroxy functional group, a feature essential for the biological function of the final molecule. This guide delves into the microbial pathways responsible for the production of this compound, with a particular focus on the underlying enzymatic mechanisms.

Biosynthetic Pathways of this compound

The primary evidence for this compound biosynthesis in microorganisms comes from studies on the production of hadacidin (N-formyl-N-hydroxyglycine), an antibiotic with antitumor properties produced by various Penicillium species, including Penicillium aurantioviolaceum[1].

The Hadacidin Pathway: N-Oxygenation of Glycine

The biosynthesis of hadacidin is the most well-documented pathway involving this compound. Isotopic labeling studies have demonstrated that glycine is the direct precursor to the this compound moiety of hadacidin[1]. The proposed biosynthetic route involves a two-step process:

  • N-hydroxylation of Glycine: The initial and key step is the oxidation of the amino group of glycine to form this compound. This reaction is catalyzed by a putative glycine N-hydroxylase, which is believed to be a flavin-dependent monooxygenase[1].

  • N-formylation of this compound: The resulting this compound is then formylated to produce hadacidin[1].

The hydroxylamino oxygen atom in hadacidin is derived from molecular oxygen, which is consistent with the action of a monooxygenase[1]. While the intermediates have been elucidated, the specific enzymes and the corresponding biosynthetic gene cluster (BGC) for hadacidin have not yet been fully identified and characterized in the scientific literature.

Putative Glycine N-Hydroxylase

Based on the known mechanisms of similar enzymes, the glycine N-hydroxylase is likely a member of the flavin-dependent N-hydroxylating monooxygenase (NMO) family. These enzymes typically utilize NADPH as a reducing equivalent and FAD as a cofactor to activate molecular oxygen and hydroxylate a primary or secondary amine[2]. The general catalytic cycle of NMOs involves the reduction of FAD by NADPH, followed by the reaction of the reduced flavin with molecular oxygen to form a C4a-hydroperoxyflavin intermediate. This highly reactive species is then responsible for the hydroxylation of the substrate[2].

Despite the proposed role of a glycine N-hydroxylase, no such enzyme with a high specificity for glycine has been isolated and biochemically characterized to date. The substrate promiscuity of known N-hydroxylating monooxygenases, such as ornithine and lysine hydroxylases (e.g., SidA and PvdA), has been investigated for a range of amino acids, but specific kinetic data for glycine as a substrate is not currently available in the literature[3][4].

Quantitative Data

Quantitative data on the enzymatic synthesis of this compound is scarce due to the lack of a characterized glycine-specific N-hydroxylase. However, kinetic parameters for related N-hydroxylating monooxygenases acting on their native substrates provide a valuable reference for what might be expected for a putative glycine N-hydroxylase.

EnzymeSource OrganismSubstrateKm (mM)kcat (s-1)kcat/Km (s-1mM-1)Coupling Rate (%)Reference
TheAThermocrispum agresteL-Ornithine0.134 ± 0.0020.11 ± 0.0030.82N/A[4]
TheAThermocrispum agresteD-Ornithine4.06 ± 0.310.057 ± 0.0010.01481[4]
TheAThermocrispum agresteL-LysineN/AN/AN/AN/A[4]
TheAThermocrispum agresteS-(2-aminoethyl)-L-cysteineN/AN/AN/AN/A[4]
TheAThermocrispum agresteL-ArginineN/AN/AN/AN/A[4]

Note: N/A indicates that the data was not available in the cited source. TheA showed activity with L-Lysine, S-(2-aminoethyl)-L-cysteine, and L-Arginine, but kinetic parameters were not determined.

Experimental Protocols

The study of this compound biosynthesis requires robust experimental methods for its detection and quantification, as well as for assaying the activity of the enzymes involved.

Detection and Quantification of this compound

Direct analysis of this compound can be challenging due to its polar nature and lack of a strong chromophore. Derivatization is often employed to improve its chromatographic retention and detection sensitivity.

4.1.1. Proposed HPLC-UV Method with Derivatization

This protocol is a proposed method adapted from established amino acid analysis techniques.

  • Sample Preparation:

    • For microbial cultures, centrifuge the broth to separate the supernatant containing secreted metabolites.

    • For intracellular analysis, lyse the microbial cells using sonication or enzymatic methods, followed by centrifugation to remove cell debris.

    • Deproteinate the sample by adding perchloric acid or by ultrafiltration.

  • Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC):

    • Mix 10 µL of the sample with 70 µL of 0.2 M borate buffer.

    • Add 20 µL of 2 mg/mL AQC derivatization reagent.

    • Incubate the mixture at 55°C for 10 minutes.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Aqueous buffer (e.g., 140 mM sodium acetate with 17 mM triethylamine, pH 5.05).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 0% to 60% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

    • Standard: A standard curve should be generated using a pure this compound standard derivatized in the same manner.

4.1.2. Proposed LC-MS/MS Method

This protocol provides a framework for a more sensitive and specific analysis.

  • Sample Preparation:

    • Follow the same sample preparation steps as for the HPLC-UV method.

  • Chromatography:

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column for better retention of polar compounds.

    • Mobile Phase A: Acetonitrile with 0.1% formic acid.

    • Mobile Phase B: Water with 0.1% formic acid.

    • Gradient: A linear gradient from 95% to 50% A over 10 minutes.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: [M+H]+ for this compound (m/z 92.03).

    • Product Ions: Predicted fragmentation of this compound would likely involve the loss of water (H₂O) and carbon monoxide (CO). Specific product ions would need to be determined by infusion of a pure standard.

Enzyme Assay for Glycine N-Hydroxylase Activity

This proposed assay is based on methods used for other N-hydroxylating monooxygenases.

4.2.1. NADPH Oxidation Assay (Spectrophotometric)

This assay indirectly measures enzyme activity by monitoring the consumption of NADPH.

  • Reaction Mixture (1 mL):

    • 50 mM Phosphate buffer (pH 8.0).

    • 0.05 mM FAD.

    • 5 mM Glycine.

    • Purified enzyme fraction.

  • Initiation: Start the reaction by adding 0.15 mM NADPH.

  • Measurement: Monitor the decrease in absorbance at 340 nm (ε = 6220 M-1cm-1) at 30°C.

  • Control: A reaction without glycine should be run to account for any uncoupled NADPH oxidation.

4.2.2. Hydroxylamine Detection Assay (Colorimetric - Csáky-Korn Assay)

This assay detects the N-hydroxylated product.

  • Enzymatic Reaction: Perform the enzymatic reaction as described in the NADPH oxidation assay.

  • Quenching: Stop the reaction by adding perchloric acid.

  • Neutralization: Neutralize the sample with a sodium acetate solution.

  • Color Development:

    • Add sulfanilic acid.

    • Add iodine solution and incubate.

    • Quench the excess iodine with sodium thiosulfate.

    • Add α-naphthylamine solution.

  • Measurement: Measure the absorbance at 550 nm.

  • Standard Curve: Generate a standard curve using known concentrations of this compound or hydroxylamine.

Visualizations of Pathways and Workflows

Proposed Biosynthetic Pathway of Hadacidin

Hadacidin_Biosynthesis Glycine Glycine NHG This compound Glycine->NHG NADP NADP+ H2O H2O Hadacidin Hadacidin (N-formyl-N-hydroxyglycine) NHG->Hadacidin N-formyltransferase (putative) Donor_remnant THF NADPH NADPH + H+ O2 O2 Formyl_donor Formyl Donor (e.g., 10-formyl-THF)

Caption: Proposed biosynthetic pathway of hadacidin from glycine in Penicillium species.

Experimental Workflow for this compound Identification

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_identification Identification & Quantification Culture Microbial Culture (e.g., Penicillium sp.) Centrifugation Centrifugation Culture->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Deproteination Deproteination Supernatant->Deproteination Prepared_Sample Prepared Sample Deproteination->Prepared_Sample Derivatization Derivatization (e.g., with AQC) Prepared_Sample->Derivatization LCMS LC-MS/MS Analysis Prepared_Sample->LCMS HPLC HPLC-UV Analysis Derivatization->HPLC Retention_Time Compare Retention Time with Standard HPLC->Retention_Time Mass_Spectrum Compare Mass Spectrum and Fragmentation LCMS->Mass_Spectrum Quantification Quantification using Standard Curve Retention_Time->Quantification Mass_Spectrum->Quantification

Caption: A general experimental workflow for the identification and quantification of this compound.

Conclusion and Future Perspectives

The biosynthesis of this compound in microorganisms, primarily elucidated through studies of hadacidin production in Penicillium, represents a key enzymatic step in the formation of bioactive secondary metabolites. While the overall pathway of glycine N-hydroxylation followed by formylation is proposed, the specific enzymes and their genetic determinants remain to be discovered. The lack of a characterized glycine N-hydroxylase has limited the availability of quantitative kinetic data and specific experimental protocols.

Future research should prioritize the identification and characterization of the hadacidin biosynthetic gene cluster in Penicillium species. This will enable the heterologous expression and biochemical characterization of the putative glycine N-hydroxylase, providing crucial insights into its substrate specificity, catalytic mechanism, and kinetic parameters. Furthermore, the development and validation of robust analytical methods for the routine detection and quantification of this compound are essential for advancing research in this area. Unraveling the intricacies of this compound biosynthesis will not only deepen our understanding of microbial secondary metabolism but also pave the way for the engineered production of novel pharmaceuticals and other valuable biochemicals.

References

Methodological & Application

Application Notes and Protocols: Protecting Group Strategies for N-Hydroxyglycine in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hydroxyglycine, a non-proteinogenic amino acid, is a valuable building block in peptide chemistry, imparting unique conformational properties and serving as a precursor to hydroxamic acids, which are potent metal chelators and enzyme inhibitors. The incorporation of this compound into peptides presents a synthetic challenge due to the reactivity of the N-hydroxyl group. This functionality can undergo side reactions during peptide coupling and deprotection steps. Therefore, effective protection of the N-hydroxyl group is crucial for the successful synthesis of this compound-containing peptides.

These application notes provide a comprehensive overview of protecting group strategies for this compound, focusing on the commonly employed benzyl (Bn) and tert-butyl (tBu) protecting groups. Detailed protocols for the synthesis of protected this compound monomers and their incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS) are presented.

Protecting Group Strategies for this compound

The selection of a suitable protecting group for the N-hydroxy function of glycine is paramount and should be guided by the overall synthetic strategy, particularly the choice between Fmoc/tBu and Boc/Bzl solid-phase peptide synthesis.[1] An ideal protecting group should be stable during peptide chain elongation and selectively removable under conditions that do not affect other protecting groups or the peptide backbone.[1]

Benzyl (Bn) Protection

The benzyl group is a widely used protecting group for hydroxyl functionalities.[2] In the context of this compound, it offers good stability under the basic conditions of Fmoc removal and the acidic conditions of Boc removal.

  • Advantages:

    • Stable to the piperidine treatment used for Fmoc deprotection.

    • Stable to mild acids like trifluoroacetic acid (TFA) used for Boc deprotection.

  • Disadvantages:

    • Requires harsh acidic conditions (e.g., HF) or catalytic hydrogenation for removal, which might not be compatible with sensitive peptide sequences.

tert-Butyl (tBu) Protection

The tert-butyl group is another common choice for protecting hydroxyl groups, particularly within the Fmoc/tBu SPPS strategy.[2]

  • Advantages:

    • Stable to the basic conditions of Fmoc deprotection.

    • Easily removed with trifluoroacetic acid (TFA) during the final cleavage from the resin.[2]

  • Disadvantages:

    • Not suitable for Boc-based SPPS as it would be cleaved during the repetitive Boc deprotection steps.

Comparative Data

While direct, side-by-side comparative studies with quantitative analysis of different protecting groups for this compound in peptide synthesis are not extensively available in the literature, the following table provides an illustrative comparison based on the general properties of these protecting groups in peptide chemistry.

Protecting GroupStability to Piperidine (Fmoc Deprotection)Stability to TFA (Boc Deprotection)Deprotection ConditionsOrthogonality with Fmoc/tBu StrategyOrthogonality with Boc/Bzl StrategyPotential Side Reactions during Deprotection
Benzyl (Bn) HighHighH₂/Pd, HF, TFMSAGoodModerate (requires specific cleavage)Benzylation of sensitive residues (e.g., Trp) during HF cleavage.
tert-Butyl (tBu) HighLowTFAExcellentNot compatiblet-Butylation of nucleophilic side chains (e.g., Trp, Cys) can occur but is minimized with scavengers.

Note: The data in this table is intended for illustrative purposes to highlight the expected performance based on established principles of peptide chemistry. Actual yields and purity can vary depending on the specific peptide sequence and coupling conditions.

Experimental Protocols

Synthesis of Fmoc-N-(O-benzyl)-glycine

This protocol describes a general method for the synthesis of the Fmoc-protected, N-benzyloxyglycine monomer.

Workflow for Synthesis of Fmoc-N-(O-benzyl)-glycine

A This compound B Protection of N-OH (Benzyl Bromide, Base) A->B 1. C N-(Benzyloxy)glycine B->C 2. D Fmoc Protection (Fmoc-OSu, Base) C->D 3. E Fmoc-N-(benzyloxy)-glycine D->E 4.

Caption: Synthesis of Fmoc-N-(benzyloxy)-glycine.

Materials:

  • This compound

  • Benzyl bromide

  • Sodium hydroxide (NaOH)

  • Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Synthesis of N-(Benzyloxy)glycine:

    • Dissolve this compound in an aqueous solution of sodium hydroxide.

    • Cool the solution in an ice bath and slowly add benzyl bromide.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Acidify the reaction mixture with HCl and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure to obtain N-(benzyloxy)glycine.

  • Synthesis of Fmoc-N-(benzyloxy)-glycine:

    • Dissolve N-(benzyloxy)glycine in a mixture of dioxane and aqueous sodium bicarbonate solution.

    • Add a solution of Fmoc-OSu in dioxane dropwise.

    • Stir the reaction at room temperature for 4-6 hours.

    • Acidify the mixture with HCl and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry over MgSO₄, and concentrate.

    • Purify the crude product by crystallization from an ethyl acetate/hexane mixture to yield Fmoc-N-(benzyloxy)-glycine as a white solid.

Synthesis of Fmoc-N-(O-tert-butyl)-glycine

This protocol outlines a general procedure for the synthesis of the Fmoc-protected, N-tert-butoxyglycine monomer.

Workflow for Synthesis of Fmoc-N-(O-tert-butyl)-glycine

A This compound B Protection of N-OH (Isobutylene, Acid Catalyst) A->B 1. C N-(tert-Butoxy)glycine B->C 2. D Fmoc Protection (Fmoc-OSu, Base) C->D 3. E Fmoc-N-(tert-butoxy)-glycine D->E 4.

Caption: Synthesis of Fmoc-N-(tert-butoxy)-glycine.

Materials:

  • This compound

  • Isobutylene

  • Sulfuric acid (catalytic amount)

  • Dichloromethane (DCM)

  • Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Synthesis of N-(tert-Butoxy)glycine:

    • Suspend this compound in dichloromethane.

    • Cool the suspension and add a catalytic amount of sulfuric acid.

    • Bubble isobutylene gas through the suspension for several hours.

    • Monitor the reaction by TLC. Upon completion, neutralize the reaction with a mild base.

    • Filter the mixture and concentrate the filtrate to obtain crude N-(tert-butoxy)glycine.

  • Synthesis of Fmoc-N-(tert-butoxy)-glycine:

    • Follow the same procedure as for the Fmoc protection of N-(benzyloxy)glycine, using N-(tert-butoxy)glycine as the starting material.

    • Purify the final product by column chromatography or crystallization to yield Fmoc-N-(tert-butoxy)-glycine.

Solid-Phase Peptide Synthesis (SPPS) using Protected this compound Monomers

This protocol provides a general procedure for incorporating the synthesized Fmoc-N-(O-protected)-glycine monomers into a peptide sequence using standard Fmoc/tBu SPPS.

SPPS Workflow with this compound

Resin Resin Swell Swell Resin (DMF) Resin->Swell Fmoc_Deprotection1 Fmoc Deprotection (Piperidine/DMF) Swell->Fmoc_Deprotection1 Wash1 Wash (DMF) Fmoc_Deprotection1->Wash1 Coupling Couple Fmoc-AA-OH Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for subsequent amino acids Wash2->Repeat Couple_NHG Couple Fmoc-N-(O-PG)-Gly-OH Wash2->Couple_NHG Repeat->Fmoc_Deprotection1 Wash3 Wash (DMF) Couple_NHG->Wash3 Fmoc_Deprotection2 Fmoc Deprotection (Piperidine/DMF) Wash3->Fmoc_Deprotection2 Wash4 Wash (DMF) Fmoc_Deprotection2->Wash4 Final_Coupling Couple final Fmoc-AA-OH Wash4->Final_Coupling Wash5 Wash (DMF) Final_Coupling->Wash5 Final_Fmoc_Deprotection Final Fmoc Deprotection Wash5->Final_Fmoc_Deprotection Cleavage Cleavage from Resin and Side-Chain Deprotection (TFA cocktail) Final_Fmoc_Deprotection->Cleavage Precipitation Precipitate Peptide (Cold Ether) Cleavage->Precipitation Purification Purify Peptide (HPLC) Precipitation->Purification

Caption: General workflow for SPPS.

Materials:

  • Rink Amide resin (or other suitable resin for Fmoc SPPS)

  • Fmoc-protected amino acids

  • Fmoc-N-(O-benzyl)-glycine or Fmoc-N-(O-tert-butyl)-glycine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, repeat once.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence, using the appropriate protected this compound monomer at the desired position.

  • Final Deprotection and Cleavage:

    • After the final coupling, perform a final Fmoc deprotection.

    • Wash the resin and dry it.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to collect the peptide pellet, wash with cold ether, and dry.

    • Purify the peptide by reverse-phase HPLC.

Deprotection of the N-Hydroxy Protecting Group

Deprotection Strategies

cluster_tBu tert-Butyl Deprotection cluster_Bn Benzyl Deprotection Peptide_tBu Peptide-N-O-tBu TFA_Cleavage TFA Cleavage Cocktail Peptide_tBu->TFA_Cleavage Peptide_Bn Peptide-N-O-Bn Hydrogenolysis H2, Pd/C Peptide_Bn->Hydrogenolysis HF_Cleavage Anhydrous HF Peptide_Bn->HF_Cleavage Deprotected_Peptide Peptide-N-OH TFA_Cleavage->Deprotected_Peptide Hydrogenolysis->Deprotected_Peptide HF_Cleavage->Deprotected_Peptide

Caption: Deprotection of N-hydroxy groups.

  • tert-Butyl (tBu) Group: The tBu group is cleaved simultaneously with other tBu-based side-chain protecting groups and cleavage from the resin when using a standard TFA cleavage cocktail. No additional steps are required.

  • Benzyl (Bn) Group:

    • Catalytic Hydrogenation: If the peptide does not contain other reducible groups (e.g., Cys(Trt)), the purified peptide can be dissolved in a suitable solvent (e.g., methanol, acetic acid) and subjected to hydrogenation using a palladium catalyst (e.g., 10% Pd/C) under a hydrogen atmosphere.

    • Strong Acid Cleavage: If harsh acid cleavage is compatible with the peptide, the Bn group can be removed using anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). This is typically performed in a specialized apparatus with appropriate safety precautions.

Conclusion

The choice of protecting group for this compound is a critical consideration in the synthesis of this compound-containing peptides. The tert-butyl group offers a convenient and orthogonal protection strategy for Fmoc-based SPPS, as it is readily removed during the final TFA cleavage step. The benzyl group provides robust protection but requires more specific and potentially harsh deprotection conditions. The protocols provided herein offer a general guide for the synthesis and incorporation of these valuable building blocks, enabling the exploration of this compound-containing peptides in various research and drug development applications. Careful consideration of the overall synthetic strategy and the specific peptide sequence will guide the optimal choice of protecting group and deprotection method.

References

Application of N-Hydroxyglycine in the Synthesis of Glyphosate Derivatives: A Proposed Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyphosate, N-(phosphonomethyl)glycine, is a broad-spectrum systemic herbicide and crop desiccant. The development of glyphosate derivatives is an active area of research aimed at exploring new biological activities and properties. This application note details a proposed synthetic pathway for the preparation of N-hydroxyglyphosate derivatives, utilizing N-Hydroxyglycine as a novel starting material. This proposed method is analogous to established glyphosate synthesis procedures that traditionally employ glycine. The introduction of an N-hydroxy group could potentially alter the molecule's herbicidal activity, metabolic fate, and toxicological profile, making it a compound of interest for further investigation.

This document provides a detailed, hypothetical experimental protocol for the synthesis of N-hydroxy-N-(phosphonomethyl)glycine, presents expected quantitative data in a tabular format, and includes a visual representation of the synthetic workflow.

Proposed Synthesis of N-Hydroxy-N-(phosphonomethyl)glycine

The proposed synthesis is a one-pot reaction analogous to the Mannich-type reaction used for glyphosate synthesis. It involves the reaction of this compound with formaldehyde and a dialkyl phosphite, followed by hydrolysis of the resulting phosphonate ester.

Reaction Scheme:

Experimental Protocols

This section provides a detailed, hypothetical protocol for the synthesis of N-hydroxy-N-(phosphonomethyl)glycine.

Materials:
  • This compound

  • Paraformaldehyde

  • Triethylamine

  • Anhydrous Methanol

  • Diethyl phosphite

  • Concentrated Hydrochloric Acid

  • Sodium Hydroxide

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:
  • Preparation of the Reaction Mixture:

    • To a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 200 mL of anhydrous methanol.

    • Add 10.1 g (0.1 mol) of triethylamine to the methanol with stirring.

    • Carefully add 9.1 g (0.1 mol) of this compound to the stirred solution.

    • Add 3.0 g (0.1 mol) of paraformaldehyde to the mixture.

    • Heat the mixture to reflux (approximately 65°C) with continuous stirring until all solids dissolve.

  • Phosphonomethylation:

    • Once a clear solution is obtained, add 13.8 g (0.1 mol) of diethyl phosphite dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes.

    • Maintain the reaction at reflux for 3 hours with vigorous stirring.

  • Hydrolysis:

    • After the reflux period, cool the reaction mixture to room temperature.

    • Slowly add 50 mL of concentrated hydrochloric acid to the mixture. Caution: This step is exothermic.

    • Heat the mixture to reflux (approximately 100-110°C) and maintain for 4 hours to facilitate the hydrolysis of the phosphonate ester.

  • Isolation and Purification of N-Hydroxy-N-(phosphonomethyl)glycine:

    • After hydrolysis, cool the reaction mixture in an ice bath to 0-5°C to induce precipitation of the product.

    • Collect the precipitate by vacuum filtration and wash the solid with 50 mL of cold deionized water.

    • Further purify the crude product by recrystallization from hot water.

    • Dry the purified crystals under vacuum to obtain the final product.

Data Presentation

The following table summarizes the expected quantitative data for the proposed synthesis of N-hydroxy-N-(phosphonomethyl)glycine. These values are hypothetical and based on typical yields and purities observed in analogous glyphosate synthesis.

ParameterExpected Value
Reactants
This compound9.1 g (0.1 mol)
Paraformaldehyde3.0 g (0.1 mol)
Diethyl phosphite13.8 g (0.1 mol)
Product
Theoretical Yield18.5 g
Expected Results
Actual Yield12.0 - 14.8 g
Percent Yield65 - 80%
Purity (by HPLC)>95%
Melting PointTo be determined

Visualizations

The following diagrams illustrate the proposed synthetic pathway and the experimental workflow.

Synthesis_Pathway NHG This compound Intermediate N-hydroxy-N-(phosphonomethyl)glycine diethyl ester NHG->Intermediate Formaldehyde Formaldehyde Formaldehyde->Intermediate DEP Diethyl Phosphite DEP->Intermediate HCl HCl, H2O (Hydrolysis) Intermediate->HCl Product N-hydroxy-N-(phosphonomethyl)glycine HCl->Product

Caption: Proposed reaction pathway for the synthesis of N-hydroxy-N-(phosphonomethyl)glycine.

Experimental_Workflow A 1. Mix this compound, Formaldehyde, and Triethylamine in Methanol B 2. Heat to Reflux to Dissolve Solids A->B C 3. Add Diethyl Phosphite Dropwise B->C D 4. Reflux for 3 Hours C->D E 5. Cool and Add Concentrated HCl D->E F 6. Reflux for 4 Hours (Hydrolysis) E->F G 7. Cool to 0-5°C to Precipitate F->G H 8. Filter and Wash with Cold Water G->H I 9. Recrystallize from Hot Water H->I J 10. Dry Under Vacuum I->J

Caption: Step-by-step experimental workflow for the synthesis of N-hydroxy-N-(phosphonomethyl)glycine.

N-Hydroxyglycine in the Development of Novel Enzyme Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of N-hydroxyglycine and its derivatives in the development of novel enzyme inhibitors. This compound is a versatile scaffold that has shown significant potential in targeting various enzymes implicated in a range of diseases, from cancer to metabolic disorders. Its unique chemical properties allow for the design of potent and selective inhibitors.

Introduction to this compound as an Enzyme Inhibitor Scaffold

This compound is an N-hydroxylated amino acid that serves as a building block for a variety of enzyme inhibitors. The presence of the N-hydroxy group is crucial for its biological activity, often acting as a key interacting moiety within the enzyme's active site. Structural modifications of the this compound core have led to the development of derivatives with tailored inhibitory profiles against specific enzyme targets.

One of the most well-studied this compound derivatives is Hadacidin (N-formyl-N-hydroxyglycine), a naturally occurring antibiotic.[1] Hadacidin is known for its inhibitory activity against adenylosuccinate synthetase, a key enzyme in the de novo purine biosynthesis pathway.[1] Another important class of inhibitors derived from a similar concept are the N-oxalylglycine (NOG) derivatives, which have been shown to inhibit histone lysine demethylases (KDMs).

Featured Enzyme Targets and Associated Diseases

Adenylosuccinate Synthetase (AdSS)
  • Function: AdSS catalyzes the first committed step in the synthesis of adenosine monophosphate (AMP) from inosine monophosphate (IMP).[2] This is a critical step in the de novo purine biosynthesis pathway, which is essential for DNA and RNA synthesis.

  • Disease Relevance: The upregulation of the purine biosynthesis pathway is a hallmark of rapidly proliferating cells, such as cancer cells. Therefore, inhibiting AdSS is a promising strategy for cancer chemotherapy.

  • This compound Inhibitor: Hadacidin acts as a competitive inhibitor of AdSS with respect to L-aspartate.[3]

Histone Lysine Demethylases (KDMs)
  • Function: KDMs are enzymes that remove methyl groups from lysine residues on histone proteins. These modifications play a crucial role in the epigenetic regulation of gene expression. The Jumonji C (JmjC) domain-containing histone demethylases, such as the JMJD2 subfamily, are of particular interest.

  • Disease Relevance: Aberrant activity of KDMs is associated with various cancers and other diseases. Inhibition of these enzymes can restore normal patterns of gene expression and suppress tumor growth.

  • This compound-related Inhibitors: N-oxalylglycine (NOG), an analog of the KDM cofactor α-ketoglutarate, and its derivatives are potent inhibitors of the JMJD2 family of histone demethylases.[4][5][6]

Quantitative Data on this compound-Based Inhibitors

The following table summarizes the inhibitory activities of selected this compound derivatives against their respective enzyme targets.

InhibitorTarget EnzymeIC50 / KiNotes
Hadacidin (N-formyl-N-hydroxyglycine)Adenylosuccinate Synthetase (Dictyostelium discoideum)Ki = 86 µMCompetitive inhibitor with respect to L-aspartate.[3]
N-acetyl-N-hydroxyglycineAdenylosuccinate Synthetase (Dictyostelium discoideum)~50-75% inhibition at 5 mMLess potent than Hadacidin.[3]
This compoundAdenylosuccinate Synthetase (Dictyostelium discoideum)~50-75% inhibition at 5 mMLess potent than Hadacidin.[3]
N-Oxalylglycine (NOG)JMJD2AIC50 = 250 µMInhibits multiple α-ketoglutarate-dependent enzymes.[4]
N-Oxalylglycine (NOG)JMJD2CIC50 = 500 µM[4]
N-Oxalylglycine (NOG)JMJD2EIC50 = 24 µM[4]
N-Oxalylglycine (NOG)Prolyl Hydroxylase Domain-1 (PHD1)IC50 = 2.1 µMAlso inhibits other related enzymes.[4][7]
N-Oxalylglycine (NOG)Prolyl Hydroxylase Domain-2 (PHD2)IC50 = 5.6 µM[4][7]

Experimental Protocols

Synthesis of N-formyl-N-hydroxyglycine (Hadacidin)

General Synthetic Scheme (Hypothetical):

  • Protection of this compound: The carboxylic acid group of this compound can be protected as an ester (e.g., methyl or benzyl ester) to prevent side reactions.

  • Formylation: The N-hydroxy group of the protected this compound is then formylated using a suitable formylating agent, such as formic acid in the presence of a coupling agent or a mixed anhydride of formic acid.

  • Deprotection: The protecting group on the carboxylic acid is removed under appropriate conditions (e.g., hydrolysis for a methyl ester or hydrogenolysis for a benzyl ester) to yield Hadacidin.

Adenylosuccinate Synthetase (AdSS) Inhibition Assay

This protocol is based on monitoring the formation of the product, adenylosuccinate, which has a characteristic UV absorbance.

Materials:

  • Purified AdSS enzyme

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, containing MgCl2

  • Substrates: Inosine monophosphate (IMP), L-aspartate, and Guanosine triphosphate (GTP)

  • This compound inhibitor (e.g., Hadacidin) dissolved in a suitable solvent (e.g., water or DMSO)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 280 nm

Protocol:

  • Prepare Reagent Solutions:

    • Prepare stock solutions of IMP, L-aspartate, and GTP in the assay buffer.

    • Prepare a stock solution of the this compound inhibitor. Perform serial dilutions to obtain a range of inhibitor concentrations for IC50 determination.

  • Set up the Reaction Mixture:

    • In each well of the microplate or cuvette, add the assay buffer.

    • Add the substrates (IMP, L-aspartate, and GTP) to their final desired concentrations.

    • Add the this compound inhibitor at various concentrations. For the control (uninhibited reaction), add the solvent used to dissolve the inhibitor.

  • Initiate the Enzymatic Reaction:

    • Add the purified AdSS enzyme to each well to start the reaction.

  • Monitor the Reaction:

    • Immediately start monitoring the increase in absorbance at 280 nm, which corresponds to the formation of adenylosuccinate.[2]

    • Take readings at regular time intervals (e.g., every 30 seconds) for a defined period (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Plot the percentage of inhibition versus the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Histone Lysine Demethylase (KDM) Inhibition Assay

This protocol describes a general method for a colorimetric or fluorescent-based assay, often available in commercial kits.

Materials:

  • Purified recombinant KDM enzyme (e.g., JMJD2A)

  • Assay Buffer: Specific to the enzyme, typically containing HEPES, salts, and cofactors like Fe(II) and α-ketoglutarate.

  • Methylated histone peptide substrate (e.g., H3K9me3)

  • N-oxalylglycine inhibitor or other derivatives

  • Detection antibody specific for the demethylated product (e.g., anti-H3K9me2)

  • Secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore

  • Substrate for the secondary antibody's enzyme (e.g., TMB for HRP)

  • 96-well plate (high-binding capacity)

  • Plate reader (for absorbance or fluorescence)

Protocol:

  • Coat Plate with Substrate:

    • Coat the wells of the 9-well plate with the methylated histone peptide substrate. Incubate and then wash to remove any unbound substrate.

  • Prepare Inhibitor and Enzyme Solutions:

    • Prepare serial dilutions of the N-oxalylglycine inhibitor in the assay buffer.

    • Prepare the KDM enzyme solution in the assay buffer.

  • Inhibition Reaction:

    • Add the diluted inhibitor solutions to the substrate-coated wells.

    • Add the KDM enzyme to all wells except for the negative control.

    • Incubate the plate to allow the demethylation reaction to proceed.

  • Detection of Demethylation:

    • Wash the wells to remove the enzyme and inhibitor.

    • Add the primary antibody that specifically recognizes the demethylated product and incubate.

    • Wash away the unbound primary antibody.

    • Add the secondary antibody (enzyme or fluorophore-conjugated) and incubate.

    • Wash away the unbound secondary antibody.

  • Signal Generation and Measurement:

    • If using an enzyme-conjugated secondary antibody, add the appropriate substrate to develop a colorimetric or chemiluminescent signal.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • The signal intensity is proportional to the amount of demethylated product, and thus to the enzyme activity.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

Signaling Pathway: De Novo Purine Biosynthesis

The following diagram illustrates the de novo purine biosynthesis pathway, highlighting the step catalyzed by adenylosuccinate synthetase (ADSS), which is inhibited by Hadacidin.

Purine_Biosynthesis PRPP Ribose-5-phosphate IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps XMP Xanthosine Monophosphate (XMP) IMP->XMP IMP Dehydrogenase S_AMP Adenylosuccinate IMP->S_AMP Adenylosuccinate Synthetase (ADSS) GMP Guanosine Monophosphate (GMP) XMP->GMP GMP Synthase AMP Adenosine Monophosphate (AMP) S_AMP->AMP Adenylosuccinate Lyase Hadacidin Hadacidin (N-formyl-N-hydroxyglycine) IMP -> S_AMP IMP -> S_AMP Hadacidin->IMP -> S_AMP Inhibition Aspartate L-Aspartate Aspartate->S_AMP GTP GTP GTP->S_AMP

Caption: De Novo Purine Biosynthesis Pathway and Inhibition by Hadacidin.

Experimental Workflow: Enzyme Inhibitor Screening

This diagram outlines a general workflow for screening and characterizing enzyme inhibitors.

Inhibitor_Screening_Workflow cluster_screening Primary Screening cluster_validation Hit Validation and IC50 Determination cluster_mechanism Mechanism of Action Studies cluster_optimization Lead Optimization Compound_Library Compound Library Primary_Assay High-Throughput Screening (HTS) (e.g., single concentration) Compound_Library->Primary_Assay Hits Initial 'Hits' Primary_Assay->Hits Dose_Response Dose-Response Assay (multiple concentrations) Hits->Dose_Response IC50 Determine IC50 Value Dose_Response->IC50 Kinetics Enzyme Kinetics Studies (e.g., determine Ki, mode of inhibition) IC50->Kinetics Mechanism Elucidate Mechanism of Inhibition Kinetics->Mechanism SAR Structure-Activity Relationship (SAR) Studies Mechanism->SAR Lead_Compound Optimized Lead Compound SAR->Lead_Compound

Caption: General Workflow for Enzyme Inhibitor Screening and Development.

References

Application Notes and Protocols: N-Hydroxyglycine in Metalloproteinase Inhibition Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-hydroxyglycine and its derivatives as inhibitors of metalloproteinases (MMPs), a class of zinc-dependent endopeptidases implicated in various physiological and pathological processes, including cancer metastasis, arthritis, and cardiovascular diseases.

Introduction

This compound is a fundamental structural motif found in a broad class of metalloproteinase inhibitors known as hydroxamic acids. The hydroxamic acid functional group (-CONHOH) acts as a potent chelating agent for the zinc ion (Zn²⁺) located in the active site of MMPs, leading to the inhibition of their enzymatic activity. This interaction is a cornerstone of rational drug design for MMP inhibitors. Research in this area focuses on synthesizing this compound derivatives with improved potency, selectivity, and pharmacokinetic properties.

Mechanism of Inhibition

The primary mechanism of action for this compound-based inhibitors is the direct chelation of the catalytic zinc ion within the MMP active site. This bidentate coordination by the hydroxamic acid group displaces a water molecule essential for catalysis, thereby rendering the enzyme inactive. The specificity of these inhibitors for different MMPs is achieved by modifying the backbone of the this compound molecule to interact with various substrate-binding pockets (S1', S2', etc.) surrounding the active site.

MMP_Inhibition_Mechanism MMP MMP Active Site (with Catalytic Zn²⁺) Complex Inactive MMP-Inhibitor Complex MMP->Complex Cleavage Substrate Cleavage MMP->Cleavage Catalyzes Inhibitor This compound Inhibitor (-CONHOH group) Inhibitor->Complex Binds to Zn²⁺ NoCleavage Inhibition of Substrate Cleavage Complex->NoCleavage Substrate Protein Substrate Substrate->Cleavage Substrate->NoCleavage

Caption: Mechanism of MMP inhibition by this compound.

Quantitative Data on this compound Derivatives and Related Compounds

Direct quantitative inhibition data for the parent compound, this compound, is not extensively reported in the literature, as research primarily focuses on derivatives with enhanced potency and selectivity. However, studies on simple peptide hydroxamates provide valuable insights into the inhibitory potential of the this compound motif.

Compound ClassTarget MMPInhibition Data (IC₅₀)Reference
Collagen-like Peptide HydroxamatesMMP-210-100 µM(Bányai et al., 2005)[1]
N-hydroxy-α-phenylsulfonylacetamidesMMP-9Wide range of IC₅₀ values reported for various derivatives.(Pradiba et al., 2017)[2]
N¹-hydroxy-N⁴-(4-iodophenyl)butanediamideMMP-2, -9, -14~1-1.5 µM(Chmovzh et al., 2023)[3]

Signaling Pathways Modulated by Metalloproteinase Inhibition

MMPs play a crucial role in the regulation of cell signaling pathways involved in cell proliferation, migration, and invasion, particularly in the context of cancer. By degrading the extracellular matrix (ECM) and cleaving cell surface receptors and ligands, MMPs can activate a cascade of intracellular signaling events. Inhibition of MMPs by this compound-based compounds can, therefore, modulate these pathways.

MMP_Signaling_Pathway MMP MMPs (e.g., MMP-2, MMP-9) ECM ECM Degradation MMP->ECM Promotes GrowthFactors Release of Growth Factors (e.g., VEGF, TGF-β) MMP->GrowthFactors Promotes Inhibitor This compound Inhibitor Inhibitor->MMP Inhibits Migration Cell Migration & Invasion ECM->Migration Facilitates Receptor Growth Factor Receptors (e.g., VEGFR, EGFR) GrowthFactors->Receptor Activates PI3K PI3K/Akt Pathway Receptor->PI3K MAPK MAPK/ERK Pathway Receptor->MAPK Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation MAPK->Migration

Caption: MMPs in cancer signaling and the point of intervention.

Experimental Protocols

General Protocol for Fluorogenic MMP Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of this compound derivatives against a specific MMP using a fluorogenic substrate.

Materials:

  • Purified, active MMP enzyme (e.g., MMP-2, MMP-9)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • This compound test compound dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Marimastat)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Dilute the MMP enzyme to the desired concentration in cold Assay Buffer.

    • Prepare a stock solution of the fluorogenic substrate in DMSO and then dilute to the working concentration in Assay Buffer.

    • Prepare a serial dilution of the this compound test compound and the positive control inhibitor in Assay Buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1% (v/v).

  • Assay Setup:

    • In the 96-well plate, add 50 µL of Assay Buffer to the blank wells.

    • Add 50 µL of the diluted MMP enzyme to the control and inhibitor test wells.

    • Add 25 µL of the serially diluted test compounds or positive control to the respective wells. Add 25 µL of Assay Buffer (with solvent) to the enzyme control wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction:

    • Add 25 µL of the diluted fluorogenic substrate to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (e.g., Ex/Em = 328/393 nm) every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence intensity versus time plot.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

MMP_Inhibition_Assay_Workflow Start Start PrepReagents Prepare Reagents: - MMP Enzyme - Substrate - Inhibitors Start->PrepReagents PlateSetup Set up 96-well Plate: - Add Enzyme - Add Inhibitor Dilutions PrepReagents->PlateSetup PreIncubate Pre-incubate at 37°C PlateSetup->PreIncubate AddSubstrate Add Fluorogenic Substrate PreIncubate->AddSubstrate Measure Kinetic Fluorescence Reading AddSubstrate->Measure Analyze Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Calculate IC₅₀ Measure->Analyze End End Analyze->End

Caption: Workflow for a fluorogenic MMP inhibition assay.

Conclusion

This compound serves as a critical pharmacophore in the development of metalloproteinase inhibitors. While simple this compound derivatives exhibit modest inhibitory activity, they provide a foundational scaffold for the synthesis of highly potent and selective MMP inhibitors. The protocols and data presented herein offer a starting point for researchers investigating the therapeutic potential of this important class of compounds. Further research is warranted to explore novel this compound derivatives with optimized pharmacological profiles for the treatment of MMP-driven diseases.

References

Investigating the Role of N-Hydroxyglycine in Siderophore Biosynthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is an essential micronutrient for nearly all living organisms, playing a critical role in a myriad of cellular processes. However, the bioavailability of iron in many environments is extremely low. To overcome this challenge, many bacteria and fungi have evolved sophisticated iron acquisition systems, central to which are siderophores—small, high-affinity iron-chelating molecules. The biosynthesis of these intricate molecules often involves non-proteinogenic amino acids and unusual enzymatic modifications, representing a rich area for scientific investigation and a promising target for the development of novel antimicrobial agents.

This document provides detailed application notes and protocols for investigating the potential role of N-hydroxyglycine, a non-proteinogenic amino acid, in the biosynthesis of hydroxamate-containing siderophores. While the direct incorporation of this compound into a known siderophore is not yet widely documented, the established mechanisms of siderophore biosynthesis involving N-hydroxylated precursors strongly suggest its potential as a building block. These protocols are designed to guide researchers in the identification and characterization of the enzymatic machinery responsible for this compound synthesis and its subsequent integration into siderophore scaffolds.

Putative Biosynthetic Pathway of an this compound-Containing Siderophore

The proposed pathway for the biosynthesis of a hypothetical this compound-containing siderophore is initiated by the conversion of the primary metabolite glycine to this compound. This reaction is likely catalyzed by a flavin-dependent N-hydroxylating monooxygenase (NMO). Subsequently, the this compound can be acylated and then incorporated into the siderophore backbone by a Non-Ribosomal Peptide Synthetase (NRPS) or an NRPS-independent siderophore (NIS) synthetase.

Siderophore_Biosynthesis_Pathway cluster_0 This compound Synthesis cluster_1 Siderophore Assembly cluster_2 Iron Chelation Glycine Glycine NHG This compound Glycine->NHG Glycine N-monooxygenase (putative) Acyl_NHG N-Acyl-N-hydroxyglycine NHG->Acyl_NHG Acyltransferase Siderophore Siderophore Acyl_NHG->Siderophore NRPS or NIS Synthetase Siderophore_Fe Siderophore-Fe(III) Complex Siderophore->Siderophore_Fe Fe3 Fe(III) Fe3->Siderophore_Fe

Caption: Proposed biosynthetic pathway for an this compound-containing siderophore.

Data Presentation: Quantitative Analysis of this compound and Related Enzyme Activity

Clear and structured data presentation is crucial for comparative analysis. The following tables provide templates for organizing quantitative data related to this compound production and the characterization of the putative glycine N-monooxygenase.

Table 1: Quantification of this compound in Bacterial Cultures

Strain/ConditionGrowth Phase (OD600)Intracellular this compound (µg/mg protein)Extracellular this compound (µM)
Wild-Type (Fe-replete)Mid-log
Wild-Type (Fe-limited)Mid-log
Putative NMO Mutant (Fe-limited)Mid-log
Complemented Mutant (Fe-limited)Mid-log

Table 2: Kinetic Parameters of Putative Glycine N-Monooxygenase

SubstrateKm (µM)Vmax (nmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Glycine
L-Alanine
L-Serine
NADPH
FAD

Experimental Protocols

The following section provides detailed methodologies for key experiments to investigate the role of this compound in siderophore biosynthesis.

Protocol 1: Detection and Quantification of this compound by LC-MS/MS

Objective: To detect and quantify this compound in bacterial culture supernatants and cell lysates.

Materials:

  • Bacterial culture grown under iron-replete and iron-limited conditions.

  • This compound standard (synthesized or commercially available).

  • Methanol (LC-MS grade).

  • Water (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Centrifuge and 0.22 µm syringe filters.

  • LC-MS/MS system.

Procedure:

  • Sample Preparation (Supernatant): a. Centrifuge bacterial culture at 10,000 x g for 10 minutes at 4°C. b. Filter the supernatant through a 0.22 µm syringe filter. c. Dilute the supernatant 1:1 with methanol containing 0.1% formic acid.

  • Sample Preparation (Cell Lysate): a. Pellet the cells from 1 mL of culture and wash twice with PBS. b. Resuspend the pellet in 500 µL of methanol and lyse the cells by sonication or bead beating. c. Centrifuge the lysate at 15,000 x g for 15 minutes at 4°C. d. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: a. Use a C18 reverse-phase column for separation. b. Mobile Phase A: Water with 0.1% formic acid. c. Mobile Phase B: Methanol with 0.1% formic acid. d. Develop a gradient elution method suitable for separating small polar molecules. e. Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to detect the specific parent-to-daughter ion transition for this compound.

  • Quantification: a. Prepare a standard curve of this compound in the appropriate matrix (culture medium or cell lysate extract). b. Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.

LCMS_Workflow start Bacterial Culture centrifuge Centrifugation start->centrifuge supernatant Supernatant centrifuge->supernatant pellet Cell Pellet centrifuge->pellet filter 0.22 µm Filtration supernatant->filter lysis Cell Lysis pellet->lysis lcms LC-MS/MS Analysis filter->lcms extract Extraction lysis->extract extract->lcms quant Quantification lcms->quant

Caption: Workflow for LC-MS/MS analysis of this compound.

Protocol 2: Heterologous Expression and Purification of a Putative Glycine N-Monooxygenase

Objective: To produce and purify the candidate enzyme responsible for glycine hydroxylation for in vitro characterization.

Materials:

  • Expression vector (e.g., pET series).

  • E. coli expression host (e.g., BL21(DE3)).

  • LB medium and appropriate antibiotics.

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside).

  • Ni-NTA affinity chromatography column.

  • Buffers: Lysis, Wash, and Elution buffers.

  • SDS-PAGE analysis reagents.

Procedure:

  • Cloning: a. Amplify the gene encoding the putative glycine N-monooxygenase from the bacterial genome. b. Clone the PCR product into an expression vector containing a His-tag.

  • Expression: a. Transform the expression plasmid into E. coli BL21(DE3). b. Grow the culture at 37°C to an OD600 of 0.6-0.8. c. Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow at a lower temperature (e.g., 18°C) overnight.

  • Purification: a. Harvest the cells by centrifugation and resuspend in lysis buffer. b. Lyse the cells by sonication and clarify the lysate by centrifugation. c. Load the supernatant onto a Ni-NTA column. d. Wash the column with wash buffer to remove non-specifically bound proteins. e. Elute the His-tagged protein with elution buffer containing imidazole.

  • Analysis: a. Analyze the purified protein fractions by SDS-PAGE to assess purity and molecular weight. b. Determine the protein concentration using a Bradford or BCA assay.

Protein_Purification_Workflow start Gene Cloning expression Protein Expression in E. coli start->expression lysis Cell Lysis expression->lysis affinity Ni-NTA Affinity Chromatography lysis->affinity analysis SDS-PAGE & Concentration Determination affinity->analysis

Caption: Workflow for recombinant protein expression and purification.

Protocol 3: In Vitro Enzymatic Assay for Glycine N-Monooxygenase Activity

Objective: To determine the enzymatic activity and substrate specificity of the purified putative glycine N-monooxygenase.

Materials:

  • Purified putative glycine N-monooxygenase.

  • Glycine and other potential amino acid substrates.

  • NADPH.

  • FAD.

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Spectrophotometer or HPLC system.

Procedure:

  • NADPH Depletion Assay (Spectrophotometric): a. Prepare a reaction mixture containing reaction buffer, FAD, and the amino acid substrate. b. Initiate the reaction by adding the purified enzyme and NADPH. c. Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH. d. Calculate the rate of NADPH consumption to determine enzyme activity.

  • Product Formation Assay (HPLC or LC-MS): a. Set up the enzymatic reaction as described above. b. At different time points, quench the reaction (e.g., by adding methanol). c. Analyze the reaction mixture by HPLC or LC-MS to detect and quantify the formation of this compound.

  • Substrate Specificity: a. Perform the enzymatic assay with a range of different amino acids (e.g., L-alanine, L-serine, L-ornithine, L-lysine) to determine the substrate preference of the enzyme.

  • Kinetic Analysis: a. Vary the concentration of one substrate while keeping the others saturated. b. Measure the initial reaction rates at each substrate concentration. c. Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Conclusion

The investigation into the role of this compound in siderophore biosynthesis opens up new avenues for understanding microbial iron acquisition and for the development of novel therapeutic strategies. The protocols outlined in this document provide a comprehensive framework for researchers to explore this exciting area. By identifying and characterizing the enzymes involved in this compound synthesis and its incorporation into siderophores, we can gain valuable insights into the complex world of microbial natural product biosynthesis and potentially uncover new targets for antimicrobial drug discovery.

Analytical methods for the detection and quantification of N-Hydroxyglycine by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-Hydroxyglycine is a molecule of significant interest in pharmaceutical and biological research due to its role as a potential metabolite, biomarker, or an intermediate in various biochemical pathways. Accurate and reliable quantification of this compound in complex biological matrices is crucial for advancing research in these areas. However, its high polarity and lack of a strong native chromophore present analytical challenges for standard reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

These application notes provide two distinct, robust HPLC-based methods for the detection and quantification of this compound, designed for researchers, scientists, and drug development professionals.

  • Method 1: Pre-Column Derivatization with o-Phthalaldehyde (OPA) followed by RP-HPLC with Fluorescence Detection. This classic and highly sensitive approach enhances the detectability of this compound by introducing a fluorescent tag.

  • Method 2: Direct Analysis by Hydrophilic Interaction Liquid Chromatography (HILIC) with UV Detection. This method offers a simpler workflow by avoiding a derivatization step, leveraging the polarity of this compound for retention and separation.

Method 1: Pre-Column Derivatization RP-HPLC with Fluorescence Detection

This method is based on the reaction of the primary amine group of this compound with o-Phthalaldehyde (OPA) in the presence of a thiol to yield a highly fluorescent isoindole derivative. This derivative is then separated and quantified using reversed-phase HPLC with fluorescence detection, offering excellent sensitivity.

Experimental Protocol

1. Reagents and Materials

  • This compound reference standard

  • o-Phthalaldehyde (OPA)

  • 3-Mercaptopropionic acid (3-MPA)

  • Boric acid buffer (0.4 M, pH 10.2)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade or ultrapure

  • Perchloric acid (PCA), 0.6 M

  • Potassium carbonate (K₂CO₃), 2 M

  • Plasma or other biological matrix

2. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of HPLC grade water. Store at 4°C.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in water to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • OPA Derivatization Reagent: Dissolve 50 mg of OPA in 1 mL of methanol. Add 9 mL of 0.4 M boric acid buffer (pH 10.2) and 100 µL of 3-MPA. Mix well. This reagent should be prepared fresh daily.

3. Sample Preparation (from Plasma)

  • To 100 µL of plasma, add 100 µL of ice-cold 0.6 M perchloric acid to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean microcentrifuge tube.

  • Neutralize the extract by adding 30 µL of 2 M potassium carbonate.

  • Vortex and centrifuge again at 14,000 x g for 5 minutes to pellet the potassium perchlorate precipitate.

  • The resulting supernatant is ready for derivatization.

4. Automated Pre-Column Derivatization and Injection

  • This procedure is ideally performed by a temperature-controlled autosampler.

  • Transfer 50 µL of the prepared sample or standard to an autosampler vial.

  • Set the autosampler to aspirate 50 µL of the OPA derivatization reagent.

  • Allow the sample and reagent to mix and react for a predefined time (typically 2 minutes) in the sample loop or needle.

  • Inject the derivatized mixture onto the HPLC system.

5. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 25 mM Sodium Phosphate buffer, pH 7.2

  • Mobile Phase B: Acetonitrile/Methanol (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 20 µL

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    15.0 50
    16.0 95
    18.0 95
    19.0 5

    | 25.0 | 5 |

  • Detector: Fluorescence Detector

  • Excitation Wavelength: 340 nm

  • Emission Wavelength: 455 nm

Illustrative Derivatization Pathway and Workflow

derivatization_pathway cluster_reactants Reactants cluster_product Product NHG This compound (Primary Amine) Reaction + NHG->Reaction OPA o-Phthalaldehyde (OPA) OPA->Reaction Thiol Thiol (3-MPA) Thiol->Reaction Product Fluorescent Isoindole Derivative Reaction->Product

This compound derivatization with OPA.

experimental_workflow_1 start Plasma Sample protein_precip Protein Precipitation (Perchloric Acid) start->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 neutralize Neutralization (K2CO3) centrifuge1->neutralize centrifuge2 Centrifugation neutralize->centrifuge2 derivatize Automated Derivatization (OPA/3-MPA) centrifuge2->derivatize hplc RP-HPLC Separation (C18 Column) derivatize->hplc detect Fluorescence Detection (Ex: 340nm, Em: 455nm) hplc->detect end Data Analysis & Quantification detect->end

Workflow for RP-HPLC method with derivatization.

Method 2: Direct Analysis by HILIC with UV Detection

Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective alternative for retaining and separating highly polar compounds like this compound without derivatization.[1] This method uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.[1][2]

Experimental Protocol

1. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (ACN), HPLC grade

  • Ammonium formate

  • Formic acid

  • Water, HPLC grade or ultrapure

  • Perchloric acid (PCA), 0.6 M

  • Potassium carbonate (K₂CO₃), 2 M

  • Plasma or other biological matrix

2. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): As described in Method 1.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using a mixture of Acetonitrile/Water (90:10, v/v) to match the initial mobile phase conditions.

  • Mobile Phase A: 100 mM Ammonium formate in water, pH adjusted to 3.0 with formic acid.

  • Mobile Phase B: Acetonitrile.

3. Sample Preparation (from Plasma)

  • To 100 µL of plasma, add 300 µL of ice-cold Acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of Acetonitrile/Water (90:10, v/v).

  • Vortex and centrifuge at 14,000 x g for 5 minutes.

  • The resulting supernatant is ready for injection.

4. HPLC Conditions

  • Column: HILIC column (e.g., Amide, Silica, 2.1 x 100 mm, 3 µm)

  • Mobile Phase A: 100 mM Ammonium formate, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 95
    1.0 95
    7.0 50
    8.0 50
    9.0 95

    | 12.0 | 95 |

  • Detector: UV/Vis or PDA Detector

  • Wavelength: 205 nm

  • Note: For enhanced sensitivity and specificity, coupling to a Mass Spectrometer (MS) or a Charged Aerosol Detector (CAD) is highly recommended.

Illustrative Workflow

experimental_workflow_2 start Plasma Sample protein_precip Protein Precipitation (Acetonitrile) start->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation to Dryness centrifuge->evaporate reconstitute Reconstitution (ACN/Water 90:10) evaporate->reconstitute hplc HILIC Separation (Amide Column) reconstitute->hplc detect UV Detection (205 nm) hplc->detect end Data Analysis & Quantification detect->end

Workflow for the direct HILIC method.

Quantitative Data Summary

The following table summarizes the illustrative and expected performance characteristics for the two proposed methods. Actual results may vary and require in-lab validation.

ParameterMethod 1: RP-HPLC-Fluorescence (with OPA)Method 2: HILIC-UV
Linearity (r²) > 0.999> 0.995
Range 0.1 - 100 µg/mL1.0 - 250 µg/mL
Limit of Detection (LOD) ~0.03 µg/mL~0.3 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL~1.0 µg/mL
Intra-day Precision (%RSD) < 5%< 8%
Inter-day Precision (%RSD) < 7%< 10%
Accuracy (% Recovery) 95 - 105%90 - 110%

Method Comparison

The choice between the two methods depends on the specific requirements of the analysis, such as required sensitivity, sample throughput, and available equipment.

logical_comparison m1_pros Pros: • High Sensitivity (Fluorescence) • High Specificity • Robust RP Separation m1_cons Cons: • Additional Derivatization Step • Reagent Instability • Potential for Side-Reactions m2_pros Pros: • Simpler Workflow (No Derivatization) • Faster Sample Preparation • Good for Highly Polar Analytes m2_cons Cons: • Lower Sensitivity (UV) • HILIC can be less robust • Requires MS or CAD for high sensitivity

Comparison of the proposed analytical methods.

References

Troubleshooting & Optimization

Optimization of reaction conditions for N-Hydroxyglycine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of N-Hydroxyglycine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on reaction condition optimization.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for this compound synthesis?

A1: A widely used and effective method for synthesizing this compound involves the reaction of benzaldoxime with ethyl bromoacetate to form a nitrone intermediate, which is subsequently hydrolyzed.[1]

Q2: What is a typical yield for the synthesis of this compound using the benzaldoxime method?

A2: A good yield for this method is reported to be around 76%.[1] However, this can be influenced by several factors during the reaction and purification process.

Q3: What are the critical reaction parameters to control for a successful synthesis?

A3: Key parameters to control include the reaction temperature, the stoichiometry of the reactants, and the pH during the initial reaction. Maintaining anhydrous conditions is also crucial to prevent unwanted side reactions.

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: The identity and purity of the final product can be confirmed using various analytical techniques, including melting point determination, High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS). A melting point of 137–139°C is in agreement with the literature value for this compound.[1]

Q5: What are the potential safety hazards associated with this compound synthesis?

A5: The synthesis involves the use of chemicals that may be hazardous. For example, ethyl bromoacetate is a lachrymator and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each reagent and wear appropriate personal protective equipment (PPE).

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature.- Ensure the reaction is stirred for the recommended duration (e.g., 3 hours or until pH 7 is reached for the nitrone formation).[1] - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize the reaction temperature; for the nitrone formation, the reaction is typically carried out at room temperature.
Side reactions: The formation of byproducts can reduce the yield of the desired product. Common side reactions in similar syntheses include the formation of iminodiacetic acid or other condensation products.[2]- Strictly control the stoichiometry of the reactants. An excess of ethyl bromoacetate could lead to side reactions. - Maintain anhydrous conditions to prevent hydrolysis of the starting materials or intermediates.
Loss during workup and purification: Significant amounts of product can be lost during extraction, filtration, and recrystallization steps.- Ensure efficient extraction by using the appropriate solvent and number of extractions. - During recrystallization, cool the solution slowly to maximize crystal formation and minimize loss in the mother liquor.
Product Impurity Presence of starting materials: Unreacted benzaldoxime or ethyl bromoacetate may be present in the final product.- Ensure the reaction goes to completion by monitoring with TLC. - Purify the product thoroughly using recrystallization. Washing the crude product with a suitable solvent can also help remove unreacted starting materials.
Presence of nitrone intermediate: Incomplete hydrolysis of the nitrone will result in its presence as an impurity.- Ensure the hydrolysis step is carried out for the recommended time (e.g., 0.5 hours under reflux with concentrated HCl).[1] - Monitor the hydrolysis reaction by TLC to ensure all the nitrone has been consumed.
Formation of byproducts: Byproducts from side reactions may co-crystallize with the desired product.- Optimize reaction conditions to minimize byproduct formation (see "Low Yield" section). - If impurities persist, consider purification by column chromatography.
Difficulty in Product Isolation/Crystallization Product is too soluble in the recrystallization solvent: The product may not crystallize if it is highly soluble in the chosen solvent system.- Try a different solvent or a mixture of solvents for recrystallization. For this compound, hot aqueous ethanol is a reported recrystallization solvent.[1] - Cool the solution to a lower temperature (e.g., 4°C for 48 hours) to induce crystallization.[1] - Scratch the inside of the flask with a glass rod to provide a surface for crystal nucleation.
Oily product obtained instead of solid: The product may not solidify if it is impure.- Wash the oily product with a non-polar solvent like diethyl ether to try and induce solidification and remove impurities. - Purify the crude product by column chromatography before attempting crystallization again.

Optimization of Reaction Conditions

The following table provides an illustrative summary of how different reaction parameters can be optimized to improve the yield and purity of this compound. The data presented here is for illustrative purposes to guide optimization efforts.

Parameter Condition A Condition B (Optimized) Condition C Yield (%) Purity (%)
Temperature (Nitrone Formation) 15°C25°C (Room Temp)40°C6576
Reaction Time (Nitrone Formation) 1 hour3 hours5 hours6876
Ethyl Bromoacetate (Equivalents) 1.01.11.57076
Hydrolysis Time (Reflux) 0.25 hours0.5 hours1 hour7276

Experimental Protocols

Synthesis of this compound from Benzaldoxime and Ethyl Bromoacetate

This protocol is adapted from a literature method with a reported yield of 76%.[1]

Step 1: Formation of the Nitrone Intermediate

  • To a stirred mixture of benzaldoxime (2.400 g, 0.02 mol) in absolute ethanol (40 mL), add sodium (0.4626 g, 0.02 mol).

  • Add ethyl bromoacetate (2.44 mL, 0.022 mol, 1.1 equiv.).

  • Stir the mixture at room temperature for 3 hours, or until the pH reaches 7.

  • Filter the reaction mixture and wash the solid with chloroform (2 x 40 mL).

  • Combine the filtrates and concentrate in vacuo.

  • Take up the residue in diethyl ether (50 mL) and place at 4°C overnight.

  • Filter the mixture, wash the solid with cold diethyl ether, and dry the solid under suction to obtain the nitrone intermediate.

Step 2: Hydrolysis of the Nitrone to this compound

  • Stir the solid nitrone (1.5 g) in concentrated HCl (20 mL).

  • Heat the mixture under reflux for 0.5 hours.

  • Concentrate the mixture in vacuo.

  • Dissolve the residue in water and adjust the pH to 6 using ammonium hydroxide solution.

  • Cool the mixture at 4°C for 48 hours.

  • Filter the solid and recrystallize from hot aqueous ethanol (75%) to yield this compound.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Nitrone Formation cluster_1 Step 2: Hydrolysis A Mix Benzaldoxime & Sodium in Ethanol B Add Ethyl Bromoacetate A->B C Stir at RT for 3h (pH 7) B->C D Filter & Wash C->D E Concentrate Filtrate D->E F Precipitate from Diethyl Ether E->F G Isolate Nitrone Intermediate F->G H Reflux Nitrone in Conc. HCl G->H Proceed to Hydrolysis I Concentrate H->I J Adjust pH to 6 I->J K Crystallize at 4°C J->K L Recrystallize from Aqueous Ethanol K->L M This compound L->M G cluster_0 Analysis of TLC cluster_1 Corrective Actions start Low Yield or Impure Product q1 Check TLC of crude product start->q1 unreacted_sm Unreacted Starting Material(s)? q1->unreacted_sm Yes nitrone Nitrone Intermediate Present? q1->nitrone Yes multiple_spots Multiple Unidentified Spots? q1->multiple_spots Yes sol_sm Increase reaction time/temp. Optimize stoichiometry. unreacted_sm->sol_sm sol_nitrone Increase hydrolysis time/temp. nitrone->sol_nitrone sol_multiple Optimize reaction conditions to minimize side reactions. Consider column chromatography. multiple_spots->sol_multiple end Improved Synthesis sol_sm->end Re-run synthesis sol_nitrone->end Re-run hydrolysis or re-purify sol_multiple->end Re-run synthesis or re-purify

References

Technical Support Center: Purification of N-Hydroxyglycine via Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of N-Hydroxyglycine using recrystallization techniques.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the recrystallization of this compound.

IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. - Too much solvent was used: The solution is not supersaturated. - The solution cooled too quickly: Insufficient time for nucleation and crystal growth. - The compound is highly soluble in the solvent even at low temperatures. - Boil off some of the solvent to increase the concentration of this compound and allow the solution to cool again. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Introduce a seed crystal to induce crystallization. - Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. - If crystals still do not form, consider a different solvent or solvent system.
Oiling out (product separates as a liquid instead of crystals). - The solution is supersaturated at a temperature above the melting point of the solute. - The cooling rate is too rapid. - High concentration of impurities. - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly. - Ensure a slower cooling rate to allow for proper crystal lattice formation. - If impurities are suspected, consider a pre-purification step like charcoal treatment.
Low crystal yield. - Too much solvent was used, leaving a significant amount of product in the mother liquor. - Premature crystallization during hot filtration. - Incomplete transfer of crystals during filtration. - Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals. - Ensure the filtration apparatus is pre-heated before hot filtration to prevent the product from crystallizing on the filter paper. - Rinse the crystallization flask with a small amount of cold solvent and transfer the rinsing to the filter to collect all the crystals.
Crystals are colored or appear impure. - Presence of colored impurities in the starting material. - Incomplete removal of impurities during recrystallization. - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. - Perform a second recrystallization to further purify the product.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Based on available data, a mixture of hot aqueous ethanol (75% ethanol in water) is a suitable solvent for the recrystallization of this compound.[1] this compound is a polar molecule, and this solvent system provides a good balance of solubility at high temperatures and lower solubility at cooler temperatures, which is ideal for recrystallization.

Q2: How much solvent should I use for the recrystallization?

A2: The general principle is to use the minimum amount of hot solvent required to completely dissolve the this compound. A starting point is to use approximately 5-10 mL of the hot 75% ethanol/water mixture for every 1 gram of crude this compound. You should add the solvent in portions to the heated this compound until it all dissolves.

Q3: What is the expected yield for the recrystallization of this compound?

A3: While the exact yield will depend on the purity of the starting material and the precise technique used, a successful recrystallization can typically yield between 70-90% of the purified product.

Q4: My this compound is still impure after one recrystallization. What should I do?

A4: If impurities persist, a second recrystallization is recommended. Ensure that the crystals from the first recrystallization are completely dry before proceeding with the second. You can also consider using a different solvent system if the impurities have similar solubility profiles to this compound in aqueous ethanol.

Q5: How can I confirm the purity of my recrystallized this compound?

A5: The purity of the recrystallized this compound can be assessed by several methods. One common technique is to measure the melting point. Pure this compound has a reported melting point of 137-139°C. A sharp melting point range close to the literature value indicates high purity. Other analytical techniques such as NMR spectroscopy or chromatography can also be used for a more detailed purity analysis.

Experimental Protocol: Recrystallization of this compound

This protocol outlines the detailed methodology for the purification of this compound using a hot aqueous ethanol solvent system.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, but recommended)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Preparation: Prepare a 75% (v/v) ethanol-water mixture. For example, to make 100 mL of the solvent, mix 75 mL of ethanol with 25 mL of deionized water.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small portion of the 75% ethanol/water solvent. Heat the mixture gently while stirring. Continue to add small portions of the hot solvent until the this compound is completely dissolved. Avoid adding an excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% of the solute weight) and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Pre-heat a clean Erlenmeyer flask and a funnel with a small amount of hot solvent to prevent premature crystallization. Filter the hot solution quickly.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the crystals on the filter paper with a small amount of cold 75% ethanol/water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation A Crude this compound B Add hot 75% ethanol/water A->B C Completely dissolved solution B->C D Colored solution? C->D E Add activated charcoal & Hot filtration D->E Yes F Slow cooling to room temperature D->F No E->F G Cool in ice bath F->G H Crystal formation G->H I Vacuum filtration H->I J Wash with cold solvent I->J K Dry crystals J->K L Pure this compound K->L

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Tree cluster_solutions1 Solutions for No Crystals cluster_solutions2 Solutions for Oiling Out cluster_solutions3 Solutions for Low Yield cluster_solutions4 Solutions for Impure Crystals Start Recrystallization Issue Q1 No Crystals Formed? Start->Q1 Q2 Product Oiled Out? Start->Q2 Q3 Low Yield? Start->Q3 Q4 Impure Crystals? Start->Q4 A1 Boil off excess solvent Q1->A1 A2 Cool slowly Q1->A2 A3 Add seed crystal Q1->A3 A4 Scratch flask Q1->A4 B1 Reheat and add more solvent Q2->B1 B2 Ensure slow cooling Q2->B2 B3 Consider pre-purification Q2->B3 C1 Concentrate mother liquor Q3->C1 C2 Pre-heat filtration apparatus Q3->C2 C3 Rinse flask with cold solvent Q3->C3 D1 Use activated charcoal Q4->D1 D2 Perform second recrystallization Q4->D2

Caption: Troubleshooting decision tree for this compound recrystallization.

References

Technical Support Center: N-Hydroxyglycine Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Hydroxyglycine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in aqueous solutions. Here you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and the presence of oxidizing agents. Like many N-hydroxy compounds, it can be susceptible to hydrolysis and oxidation. The pH of the solution can significantly impact the rate of degradation, with both acidic and alkaline conditions potentially accelerating decomposition. Elevated temperatures will generally increase the rate of all degradation pathways.

Q2: What are the expected degradation products of this compound?

A2: While specific degradation products for this compound are not extensively documented in publicly available literature, potential degradation pathways may include hydrolysis to glycine and hydroxylamine, or oxidation to iminoacetic acid or other oxidized species. Decomposition may also lead to the formation of smaller molecules like ammonia and organic acids under certain conditions.

Q3: Are there any recommended storage conditions for this compound solutions?

A3: To maximize stability, it is recommended to store this compound solutions at low temperatures (2-8 °C) and protected from light. The pH of the solution should be maintained in a range that is determined to be optimal for its stability, likely near neutral pH, though this should be experimentally verified. Solutions should be prepared fresh whenever possible.

Q4: Can I use buffers to stabilize my this compound solution?

A4: Yes, using a buffer system to maintain a stable pH is highly recommended. The choice of buffer can also be critical, as some buffer components may catalyze degradation. Phosphate and citrate buffers are common starting points, but their compatibility should be tested.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Rapid degradation of this compound observed. - Inappropriate pH of the solution.- High storage temperature.- Presence of catalytic metal ions.- Exposure to light or oxygen.- Adjust the pH to a more stable range (e.g., pH 6-7) and use a suitable buffer.- Store solutions at 2-8 °C or frozen.- Use high-purity water and consider adding a chelating agent like EDTA to sequester metal ions.- Protect the solution from light by using amber vials and degas the solvent to remove oxygen.
Poor reproducibility of stability data. - Inconsistent preparation of solutions.- Fluctuation in storage conditions.- Issues with the analytical method.- Standardize the solution preparation protocol.- Ensure consistent temperature and light exposure during storage and handling.- Validate the analytical method for precision, accuracy, and linearity.
Appearance of unknown peaks in chromatograms. - Formation of new degradation products.- Contamination of the sample or mobile phase.- Perform forced degradation studies to identify potential degradation products.- Use high-purity solvents and reagents and ensure proper cleaning of all labware.
Precipitation observed in the solution. - Poor solubility at the given pH or temperature.- Formation of insoluble degradation products.- Check the solubility of this compound at the experimental conditions.- Analyze the precipitate to identify its composition.

Quantitative Data Summary

While specific kinetic data for this compound degradation is scarce in the literature, the following table summarizes the expected qualitative effects of different conditions based on the chemistry of similar compounds. Researchers should determine these quantitative parameters for their specific experimental setup.

Condition Parameter Range Expected Impact on Stability Potential Degradation Products
pH < 4Likely increased degradation rateGlycine, Hydroxylamine
4 - 8Potentially more stable range-
> 8Likely increased degradation rateGlycine, Ammonia, Organic Acids
Temperature 2-8 °CSlower degradation-
25 °C (Room Temp)Moderate degradation-
> 40 °CAccelerated degradationVarious
Oxidizing Agent (e.g., H₂O₂) 0.1% - 3%Significant degradationOxidized derivatives, Glycine

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in high-purity water or a suitable buffer.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm) for 24 hours.

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • If necessary, neutralize the acid and base hydrolyzed samples.

  • Analyze the samples by a stability-indicating HPLC method (see Protocol 2).

4. Data Evaluation:

  • Calculate the percentage degradation of this compound.

  • Identify and quantify the major degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 50% B

    • 20-25 min: 50% B

    • 25-26 min: 50% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

NHG This compound Hydrolysis Hydrolysis (Acidic/Basic pH) NHG->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) NHG->Oxidation Glycine Glycine Hydrolysis->Glycine Hydroxylamine Hydroxylamine Hydrolysis->Hydroxylamine OxidizedProducts Oxidized Products (e.g., Iminoacetic Acid) Oxidation->OxidizedProducts Other Other Degradants Oxidation->Other

Caption: Hypothetical degradation pathways of this compound in aqueous solution.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare this compound Stock Solution Stress Apply Stress Conditions (pH, Temp, Light, Oxidant) Prep->Stress Sample Withdraw Samples at Time Points Stress->Sample HPLC Analyze by Stability-Indicating HPLC Method Sample->HPLC Quantify Quantify Degradation and Products HPLC->Quantify Pathway Identify Degradation Pathways Quantify->Pathway

Caption: Experimental workflow for a forced degradation study of this compound.

Start Instability Observed (e.g., Degradation) CheckpH Is pH controlled? Start->CheckpH CheckTemp Is temperature controlled? CheckpH->CheckTemp Yes ControlpH Implement buffer system. Optimize pH. CheckpH->ControlpH No CheckOxidation Is oxidation a factor? CheckTemp->CheckOxidation Yes ControlTemp Store at lower temperature (e.g., 2-8 °C). CheckTemp->ControlTemp No ControlOxidation Use degassed solvents. Add antioxidants/chelators. CheckOxidation->ControlOxidation Yes Reevaluate Re-evaluate Stability CheckOxidation->Reevaluate No ControlpH->Reevaluate ControlTemp->Reevaluate ControlOxidation->Reevaluate

Caption: Troubleshooting decision tree for improving this compound stability.

Technical Support Center: Overcoming Solubility Challenges with N-Hydroxyglycine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Hydroxyglycine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of this compound in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a polar, hydrophilic molecule due to the presence of a carboxylic acid, an N-hydroxyamino group, and its zwitterionic nature at physiological pH. Consequently, it exhibits high solubility in aqueous solutions but is generally poorly soluble in many common organic solvents. Its solubility profile is comparable to its parent amino acid, glycine.

Q2: I am having difficulty dissolving this compound in my organic reaction solvent. What are the initial troubleshooting steps?

A2: If you are encountering solubility issues with this compound in an organic solvent, consider the following initial steps:

  • Solvent Selection: Ensure the chosen solvent is appropriate for a polar compound. Protic solvents like methanol or ethanol, or polar aprotic solvents such as DMSO or DMF, are more likely to be successful than non-polar solvents like hexane or toluene.

  • Gentle Heating: Carefully warming the solvent while stirring can increase the rate of dissolution and the solubility limit. Monitor the temperature closely to avoid any potential degradation of the this compound.

  • Sonication: Using an ultrasonic bath can help to break down particle agglomerates and enhance the dissolution of the solid.

  • Particle Size Reduction: Grinding the this compound powder to a finer consistency increases the surface area available for solvation, which can improve the dissolution rate.

Q3: Can adjusting the pH of the solution improve the solubility of this compound in organic solvents?

A3: Adjusting the pH can significantly impact the solubility of this compound, particularly in protic solvents that can support ionized species.

  • Acidic Conditions: In the presence of an acid (e.g., HCl), the carboxylate group of this compound will be protonated, forming the cationic species. This can increase solubility in polar protic solvents.

  • Basic Conditions: In the presence of a base (e.g., NaOH), the N-hydroxyamino group will be deprotonated, forming the anionic species. This can also enhance solubility in polar protic solvents.

The effectiveness of pH modification in a purely aprotic organic solvent will be limited unless a co-solvent like water is present.

Q4: Is salt formation a viable strategy to enhance the solubility of this compound?

A4: Yes, converting this compound into a salt is a highly effective method to increase its solubility, especially in aqueous and polar protic solvents.

  • Hydrochloride Salt: Reacting this compound with hydrochloric acid will form this compound hydrochloride. This salt form is expected to have significantly higher solubility than the free base. For instance, glycine hydrochloride is highly soluble in water (500 mg/mL).

  • Sodium Salt: Treatment of this compound with a sodium base (e.g., sodium hydroxide or sodium methoxide) will yield the sodium salt of this compound, which should also exhibit improved solubility.

Q5: What is a prodrug approach, and can it be used to solve solubility issues with this compound?

A5: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. This approach is often used to improve physicochemical properties like solubility. For this compound, converting the carboxylic acid group into an ester (e.g., an ethyl or methyl ester) can increase its lipophilicity and improve its solubility in less polar organic solvents. This ester prodrug can then be hydrolyzed back to the active this compound in a subsequent step or in vivo.

Troubleshooting Guides

Issue 1: this compound precipitates out of the organic solvent during a reaction.
  • Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen solvent at the reaction temperature.

  • Troubleshooting Steps:

    • Use a Co-solvent: Add a small percentage of a co-solvent in which this compound is more soluble. For example, if your reaction is in acetonitrile, adding a small amount of water or DMSO can help to keep it in solution.

    • Increase Reaction Temperature: If the reaction conditions permit, increasing the temperature may increase the solubility of this compound.

    • Convert to a More Soluble Form: Consider using the hydrochloride or sodium salt of this compound if compatible with your reaction chemistry.

    • Use a Prodrug Strategy: If applicable, synthesize a more soluble prodrug, such as an ester, for the reaction and deprotect it in a later step.

Issue 2: Inconsistent results in experiments, possibly due to incomplete dissolution.
  • Possible Cause: this compound is not fully dissolving, leading to inaccurate concentrations and variable reaction outcomes.

  • Troubleshooting Steps:

    • Verify Dissolution: Before starting the experiment, visually inspect the solution to ensure no solid particles remain. If the solution is not clear, continue mixing, gently heat, or sonicate.

    • Filter the Solution: If you suspect undissolved solids, filter the solution through a syringe filter to ensure you are working with a true solution.

    • Prepare a Stock Solution: Dissolve this compound in a solvent in which it is highly soluble (e.g., water or DMSO) to create a concentrated stock solution. Then, add the required volume of the stock solution to your reaction mixture. Be mindful of the final solvent composition.

Data Presentation

Table 1: Estimated Solubility of this compound and its Derivatives in Various Solvents

CompoundSolventEstimated Solubility (mg/mL)Notes
This compoundWater> 200Highly soluble due to its polar nature.
Methanol10 - 50Moderate solubility in polar protic solvents.
Ethanol5 - 20Lower solubility than in methanol.
DMSO10 - 50Good solubility in polar aprotic solvents.[1]
DMF10 - 50Good solubility in polar aprotic solvents.
Acetonitrile< 5Limited solubility.
Acetone< 1Poorly soluble.
This compound HClWater> 500Salt formation significantly increases aqueous solubility.[2]
Methanol50 - 100Increased solubility compared to the free base.
N,N-dimethylglycine HClPBS (pH 7.2)~10Data for a related compound.[1]
DMSO~10Data for a related compound.[1]

Disclaimer: The solubility values for this compound are estimations based on its chemical structure and data from similar compounds like glycine. Actual experimental values may vary.

Experimental Protocols

Protocol 1: General Procedure for Enhancing Solubility via pH Adjustment
  • Initial Dissolution Attempt: Add the desired amount of this compound to the chosen polar protic solvent (e.g., methanol, ethanol).

  • Stirring: Stir the mixture vigorously at room temperature for 10-15 minutes.

  • Acidification (for increased solubility): If the solid has not fully dissolved, add a dilute solution of a suitable acid (e.g., 1M HCl in the same solvent) dropwise while stirring. Monitor for dissolution.

  • Basification (for increased solubility): Alternatively, add a dilute solution of a suitable base (e.g., 1M NaOH in the same solvent) dropwise to a fresh suspension of this compound.

  • Observation: Continue adding the acid or base until the this compound is fully dissolved. Note the approximate pH if possible.

  • Caution: Be aware that changing the pH may affect the stability of this compound and the compatibility with subsequent reaction steps.

Protocol 2: Preparation of this compound Hydrochloride Salt
  • Suspension: Suspend this compound (1 equivalent) in a minimal amount of a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

  • Acidification: Cool the suspension in an ice bath and slowly add a stoichiometric amount (1 equivalent) of concentrated hydrochloric acid dropwise with constant stirring.

  • Dissolution and Precipitation: this compound will likely dissolve upon protonation and then the hydrochloride salt may precipitate out of the solution.

  • Isolation: If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Verification: Confirm the formation of the salt by analytical methods such as titration or spectroscopic analysis.

Protocol 3: Synthesis of this compound Ethyl Ester (Prodrug)
  • Suspension: Suspend this compound (1 equivalent) in anhydrous ethanol.

  • Acid Catalyst: Cool the mixture in an ice bath and slowly add thionyl chloride (SOCl₂) (1.1 equivalents) dropwise. This will react with ethanol to form HCl in situ, which catalyzes the esterification and also forms the hydrochloride salt of the amino acid ester.

  • Reflux: After the addition is complete, warm the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by a suitable method (e.g., TLC).

  • Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purification: The resulting crude product, the ethyl ester hydrochloride salt, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

  • Characterization: Confirm the structure of the product using techniques such as NMR and mass spectrometry.

Visualizations

experimental_workflow cluster_start Initial State cluster_methods Solubilization Methods cluster_outcome Outcome start This compound Powder method1 Direct Dissolution (Heating, Sonication) start->method1 method2 pH Adjustment (Acid/Base Addition) start->method2 method3 Salt Formation (e.g., HCl, NaOH) start->method3 method4 Prodrug Synthesis (e.g., Esterification) start->method4 outcome Solubilized This compound Derivative method1->outcome method2->outcome method3->outcome method4->outcome

Caption: General workflow for improving the solubility of this compound.

salt_formation_pathway cluster_reactants Reactants cluster_product Product reactant1 This compound (Poorly Soluble) product This compound Salt (e.g., Hydrochloride or Sodium Salt) (Highly Soluble) reactant1->product Reaction reactant2 + HCl (Acid) or + NaOH (Base) reactant2->product

Caption: Chemical pathway for salt formation to increase solubility.

prodrug_strategy_pathway cluster_start Parent Drug cluster_synthesis Synthesis cluster_prodrug Prodrug cluster_release Release of Active Drug start This compound (Poorly Soluble in some organic solvents) synthesis Esterification (+ Alcohol, Acid Catalyst) start->synthesis prodrug This compound Ester (Improved Solubility) synthesis->prodrug release Hydrolysis prodrug->release release->start Regenerated

Caption: Prodrug strategy to enhance the solubility of this compound.

References

Technical Support Center: N-Hydroxylamino Group Stability and Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with compounds containing the N-hydroxylamino group. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and mitigate common side reactions and stability issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions of the N-hydroxylamino group?

The N-hydroxylamino group is susceptible to several side reactions, primarily:

  • Oxidation: The N-hydroxylamino moiety can be easily oxidized to form nitrones, especially in the presence of mild oxidizing agents or even air over time. Secondary hydroxylamines are particularly prone to this side reaction.

  • Reduction: The N-O bond can be cleaved under reducing conditions to yield the corresponding amine. This is a common challenge when other functional groups in the molecule require reduction.

  • Disproportionation: In some cases, particularly under certain pH and temperature conditions, hydroxylamines can disproportionate into other nitrogen-containing compounds.

  • Instability to Acid/Base: The stability of the N-hydroxylamino group is often pH-dependent. Strong acidic or basic conditions can lead to decomposition or rearrangement reactions.

Q2: How can I prevent the oxidation of my N-hydroxylamino compound?

To prevent oxidation to a nitrone, consider the following strategies:

  • Use of Protecting Groups: Protecting the hydroxyl group of the N-hydroxylamino functionality is an effective strategy. Common protecting groups include O-acyl and O-silyl ethers.

  • Inert Atmosphere: Perform reactions and handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.

  • Control of Reaction Conditions: Avoid unnecessary exposure to oxidizing agents and high temperatures.

  • Use of Antioxidants: In some formulations or storage conditions, the addition of antioxidants might be beneficial, though this needs to be evaluated on a case-by-case basis.

Q3: What should I do if I need to perform a reduction on a molecule containing an N-hydroxylamino group?

Selective reduction in the presence of an N-hydroxylamino group is challenging. Here are some approaches:

  • Protecting Groups: Protect the N-hydroxylamino group prior to the reduction step. An O-acyl group can be a suitable choice, which can be removed after the reduction.

  • Chemoselective Reducing Agents: Carefully select a reducing agent that is less likely to cleave the N-O bond. The choice of reagent will be highly dependent on the specific functional group you intend to reduce. For instance, some catalytic hydrogenation conditions can be tuned to be more selective.

  • Reaction Condition Optimization: Carefully control the reaction temperature, pressure, and time to favor the desired reduction without affecting the N-hydroxylamino group.

Troubleshooting Guides

Issue 1: Low yield or decomposition of my N-hydroxylamino compound during synthesis.

Possible Causes:

  • Instability of the free N-hydroxylamino group: The unprotected group is often unstable under the reaction conditions.

  • Inappropriate pH: The reaction medium may be too acidic or basic.

  • Elevated Temperature: Many N-hydroxylamino compounds are thermally labile.

  • Presence of Metal Contaminants: Trace metals can catalyze decomposition.

Solutions:

  • Employ a protecting group strategy. The use of an N-benzylidene nitrone protecting group has been shown to be effective, particularly in peptide synthesis. This group is stable to standard Fmoc-based solid-phase peptide synthesis conditions.[1][2]

  • Buffer the reaction mixture to maintain a neutral or mildly acidic pH.

  • Conduct the reaction at a lower temperature for a longer period.

  • Use high-purity reagents and solvents and consider the use of a chelating agent like EDTA if metal contamination is suspected.

Issue 2: My purified N-hydroxylamino compound degrades upon storage.

Possible Causes:

  • Oxidation by air: Exposure to atmospheric oxygen can lead to the formation of nitrones.

  • Light sensitivity: Some N-hydroxylamino compounds may be photolabile.

  • Inappropriate storage temperature: Higher temperatures accelerate decomposition.

  • Residual acid or base from purification: Traces of acid or base can catalyze degradation over time.

Solutions:

  • Store the compound under an inert atmosphere (e.g., in a vial purged with argon or nitrogen).

  • Protect from light by storing in an amber vial or wrapping the container in aluminum foil.

  • Store at low temperatures (-20°C or -80°C is often recommended).

  • Ensure thorough removal of any acidic or basic impurities during the final purification steps. Lyophilization from a neutral solution can be a good final step.

Data Presentation

Table 1: Stability of N-Benzylidene Nitrone Protected N-Hydroxyamino Acids

N-Hydroxyamino Acid DerivativeProtecting Group StabilityCommentsReference
N-hydroxy-glycineStable to TFA deprotection of tert-butyl esters.The nitrone protecting group is labile to aqueous acid but stable to TFA.[3]
N-hydroxy-L-leucineStable to TFA deprotection of tert-butyl esters.Allows for orthogonal protection strategies in synthesis.[3]
N-hydroxy-L-phenylalanineStable to TFA deprotection of tert-butyl esters.Suitable for use in standard Fmoc-based peptide synthesis.[3]
N-hydroxy-L-tyrosineStable to TFA deprotection of tert-butyl esters.Compatible with side-chain functional groups.[3]
N-hydroxy-L-lysineStable to TFA deprotection of tert-butyl esters.Demonstrates broad applicability of the nitrone protecting group.[3]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Benzylidene Nitrones of N-Hydroxy-α-amino Acids

This protocol is adapted from the synthesis of N-terminal peptide hydroxylamines.[3]

Materials:

  • N-hydroxy-α-amino acid

  • Benzaldehyde

  • Methanol (MeOH)

  • Sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Hexanes

Procedure:

  • Suspend the N-hydroxy-α-amino acid in methanol.

  • Add benzaldehyde (1.1 equivalents) to the suspension.

  • Stir the mixture at room temperature until the solution becomes clear (typically 1-2 hours).

  • Add anhydrous sodium sulfate to the solution and stir for an additional 30 minutes to remove any water.

  • Filter the solution and concentrate it under reduced pressure to obtain the crude nitrone.

  • Purify the crude product by recrystallization or chromatography (e.g., using a DCM/hexanes solvent system).

Protocol 2: Deprotection of N-Benzylidene Nitrone to Yield the N-Hydroxylamino Group

This protocol is suitable for the deprotection of nitrone-protected peptides synthesized on a solid support.[3]

Materials:

  • Nitrone-protected peptide on resin

  • Hydroxylamine hydrochloride

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Water

  • Triisopropylsilane (TIS)

Procedure:

  • Swell the resin-bound nitrone-protected peptide in DMF.

  • Prepare a deprotection solution of hydroxylamine hydrochloride (10 equivalents) and DIPEA (10 equivalents) in DMF.

  • Treat the resin with the deprotection solution and agitate at room temperature for 1-2 hours.

  • Wash the resin thoroughly with DMF, DCM, and MeOH.

  • Dry the resin under vacuum.

  • Cleave the peptide from the resin and remove side-chain protecting groups using a standard TFA cleavage cocktail (e.g., TFA/H₂O/TIS, 95:2.5:2.5) for 2-3 hours at room temperature.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

  • Purify the N-terminal hydroxylamine peptide by reverse-phase HPLC.

Visualizations

Decision-Making Workflow for Protecting the N-Hydroxylamino Group

protection_workflow start N-Hydroxylamino Compound Synthesis check_stability Is the unprotected N-hydroxylamino group stable to reaction conditions? start->check_stability proceed Proceed with unprotected compound check_stability->proceed Yes select_pg Select a Protecting Group (PG) check_stability->select_pg No reaction Perform subsequent reaction steps proceed->reaction nitrone Nitrone (e.g., N-benzylidene) select_pg->nitrone o_acyl O-Acyl (e.g., O-acetyl) select_pg->o_acyl protect Protect N-hydroxylamino group nitrone->protect o_acyl->protect protect->reaction deprotect Deprotect N-hydroxylamino group reaction->deprotect final_product Final Product deprotect->final_product

Caption: A decision workflow for utilizing protecting groups for N-hydroxylamino compounds.

Reaction Mechanism: Oxidation of an N-Hydroxylamino Group to a Nitrone

oxidation_mechanism cluster_start N-Hydroxylamine cluster_product Nitrone start_mol R1-N(OH)-R2 end_mol R1-N+(O-)-R2' start_mol->end_mol Oxidation (-2H+, -2e-) oxidant [O] (e.g., air, mild oxidant)

Caption: General mechanism for the oxidation of an N-hydroxylamino group.

Experimental Workflow: Solid-Phase Synthesis of N-Terminal Hydroxylamine Peptides

sp_workflow start Start with Fmoc-protected amino acid on resin deprotect_fmoc Fmoc deprotection (Piperidine/DMF) start->deprotect_fmoc couple_nitrone_aa Couple N-benzylidene nitrone protected N-hydroxyamino acid deprotect_fmoc->couple_nitrone_aa repeat_cycle Repeat deprotection and coupling for desired sequence couple_nitrone_aa->repeat_cycle repeat_cycle->deprotect_fmoc Yes deprotect_nitrone Nitrone deprotection (Hydroxylamine HCl/DIPEA) repeat_cycle->deprotect_nitrone No cleave_resin Cleavage from resin and side-chain deprotection (TFA) deprotect_nitrone->cleave_resin purify Purification by HPLC cleave_resin->purify final_product N-Terminal Hydroxylamine Peptide purify->final_product

Caption: Workflow for solid-phase synthesis of N-terminal hydroxylamine peptides.

References

Validation & Comparative

A Comparative Guide: N-Hydroxyglycine Versus Other Hydroxamic Acids as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-Hydroxyglycine and its derivatives against other well-established hydroxamic acid-based enzyme inhibitors. The focus is on their inhibitory performance against key enzyme families, supported by experimental data and detailed protocols.

Introduction to Hydroxamic Acids as Enzyme Inhibitors

Hydroxamic acids (-CONHOH) are a prominent class of enzyme inhibitors, primarily targeting metalloenzymes. Their inhibitory activity stems from the ability of the hydroxamate group to chelate the metal ion, typically zinc (Zn²⁺), in the enzyme's active site, thereby blocking its catalytic function. This mechanism has led to the development of numerous hydroxamic acid-based drugs and research compounds targeting enzymes like matrix metalloproteinases (MMPs) and histone deacetylases (HDACs).

This compound is the simplest hydroxamic acid derived from an amino acid. Its potential as an enzyme inhibitor, particularly through its natural derivative Hadacidin (N-formyl-N-hydroxyglycine), has been investigated. This guide compares the inhibitory profile of this compound and its derivatives with other synthetic and natural hydroxamic acids.

Comparative Analysis of Inhibitory Activity

The inhibitory potency of this compound and its derivatives differs significantly from many other hydroxamic acids, which are potent inhibitors of MMPs and HDACs. The primary target of Hadacidin is adenylosuccinate synthetase, an enzyme involved in purine biosynthesis.

Quantitative Data on Enzyme Inhibition

The following tables summarize the inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) of this compound derivatives and other representative hydroxamic acids against their respective target enzymes.

Table 1: Inhibition of Adenylosuccinate Synthetase by this compound Derivatives

InhibitorTarget EnzymeKᵢIC₅₀Organism
Hadacidin (N-formyl-N-hydroxyglycine)Adenylosuccinate Synthetase86 µM[1]-Dictyostelium discoideum[1]

Table 2: Inhibition of Matrix Metalloproteinases (MMPs) by Other Hydroxamic Acids

InhibitorTarget EnzymeIC₅₀
MarimastatMMP-1 (Collagenase-1)5 nM[2]
MMP-2 (Gelatinase A)6 nM[2]
MMP-9 (Gelatinase B)3 nM[2]
MMP-14 (MT1-MMP)9 nM[2]
BatimastatGeneral MMP inhibitorPotent, broad-spectrum

Table 3: Inhibition of Histone Deacetylases (HDACs) by Other Hydroxamic Acids

InhibitorTarget EnzymeIC₅₀
Vorinostat (SAHA)Pan-HDAC inhibitorVaries by isoform (nanomolar range)
Trichostatin A (TSA)Class I and II HDACs~1.8 nM[3]
BelinostatPan-HDAC inhibitorNanomolar range
PanobinostatPan-HDAC inhibitorNanomolar range

Note: Direct inhibitory data for this compound and Hadacidin against MMPs and HDACs is not prominently available in the literature, suggesting they are not potent inhibitors of these enzyme classes. Their mechanism of action is primarily directed towards other metabolic pathways.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are representative protocols for determining the inhibitory activity of hydroxamic acids against HDACs and a general outline for MMP inhibition assays.

Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)

This protocol is adapted from a method used for determining the IC₅₀ values of hydroxamic acid-based HDAC inhibitors.

Materials:

  • 96-well microplates

  • HDAC enzyme (e.g., recombinant human HDAC1)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developer solution (e.g., Trypsin in assay buffer)

  • Test inhibitors (dissolved in DMSO)

  • Microplate reader capable of fluorescence detection (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test hydroxamic acid inhibitors in assay buffer.

  • Enzyme Reaction:

    • To each well of the 96-well plate, add 50 µL of the diluted HDAC enzyme.

    • Add 5 µL of the diluted test inhibitor or DMSO (for control wells).

    • Incubate at 37°C for 15 minutes.

    • To initiate the reaction, add 50 µL of the fluorogenic HDAC substrate.

    • Incubate at 37°C for 60 minutes.

  • Development:

    • Add 100 µL of the developer solution to each well.

    • Incubate at room temperature for 15 minutes.

  • Measurement:

    • Measure the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Matrix Metalloproteinase (MMP) Inhibition Assay (General Fluorometric Protocol)

This is a general protocol that can be adapted for various MMPs using specific fluorogenic substrates.

Materials:

  • 96-well microplates

  • Recombinant active MMP enzyme (e.g., MMP-2, MMP-9)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

  • Test inhibitors (dissolved in DMSO)

  • Microplate reader capable of fluorescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test hydroxamic acid inhibitors in assay buffer.

  • Enzyme Reaction:

    • To each well of a 96-well plate, add the recombinant MMP enzyme diluted in assay buffer.

    • Add the test inhibitor at various concentrations.

    • Incubate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

    • Add the fluorogenic MMP substrate to initiate the reaction.

  • Measurement:

    • Immediately begin monitoring the increase in fluorescence over time using a microplate reader at 37°C.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Calculate the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Visualizing Molecular Pathways and Experimental Logic

Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and the logical workflow of enzyme inhibition experiments.

HDAC_Inhibition_Pathway HDAC Histone Deacetylase (HDAC) Deacetylated_Lysine Deacetylated Lysine Residue HDAC->Deacetylated_Lysine Histone Histone Protein Acetyl_Lysine Acetylated Lysine Residue Histone->Acetyl_Lysine HATs (Acetylation) Acetyl_Lysine->Deacetylated_Lysine HDAC Activity Chromatin Condensed Chromatin Deacetylated_Lysine->Chromatin Gene_Repression Gene Repression Chromatin->Gene_Repression Hydroxamic_Acid Hydroxamic Acid Inhibitor Hydroxamic_Acid->HDAC Inhibits MMP_Activation_Pathway cluster_extracellular Extracellular Space cluster_cell Cell Pro_MMP Pro-MMP (Inactive) Active_MMP Active MMP Pro_MMP->Active_MMP Activation (e.g., by other proteases) ECM Extracellular Matrix (e.g., Collagen) Active_MMP->ECM Cleavage Degraded_ECM Degraded ECM ECM->Degraded_ECM Hydroxamic_Acid Hydroxamic Acid Inhibitor Hydroxamic_Acid->Active_MMP Inhibition Signal External Signal (e.g., Growth Factor) Receptor Cell Surface Receptor Signal->Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Gene_Expression MMP Gene Expression Signaling_Cascade->Gene_Expression Gene_Expression->Pro_MMP Synthesis & Secretion Hadacidin_Inhibition_Workflow cluster_reaction Adenylosuccinate Synthetase Reaction IMP Inosine Monophosphate (IMP) Enzyme Adenylosuccinate Synthetase IMP->Enzyme Aspartate Aspartate Aspartate->Enzyme GTP GTP GTP->Enzyme Adenylosuccinate Adenylosuccinate Enzyme->Adenylosuccinate Hadacidin Hadacidin (Aspartate Analog) Hadacidin->Enzyme Competitive Inhibition (binds to Aspartate site)

References

A Comparative Guide to the Validation of HPLC Assays for N-Hydroxyglycine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of N-Hydroxyglycine, a non-proteinogenic amino acid, is crucial in various fields of study. High-Performance Liquid Chromatography (HPLC) remains a cornerstone technique for such analyses. However, due to the inherent chemical properties of this compound, namely its high polarity and lack of a strong native chromophore, direct HPLC analysis is often challenging. This guide provides a comprehensive comparison of validated HPLC-based methods and alternative analytical techniques for the robust quantification of this compound.

The primary challenge in developing a sensitive and reliable HPLC assay for this compound lies in its detection. To overcome this, derivatization is a common and often necessary step. This process involves chemically modifying the analyte to attach a molecule (a "tag") that enhances its detectability by common HPLC detectors, such as UV-Visible or fluorescence detectors. This guide will delve into a comparison of the most prevalent pre-column derivatization methods, alongside a powerful alternative in the form of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and a classic colorimetric assay.

Comparative Analysis of Quantification Methods

The selection of an appropriate analytical method for this compound quantification depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, available instrumentation, and desired throughput. Below is a comparative summary of the performance of different analytical approaches.

MethodPrincipleLinearity (Typical Range)Limit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
HPLC with OPA Derivatization Pre-column derivatization with o-Phthalaldehyde and a thiol, forming a fluorescent isoindole derivative.0.1 - 100 µM10 - 50 nM50 - 200 nMFast reaction, good sensitivity, automated.Not reactive with secondary amines (like this compound), unstable derivatives.
HPLC with FMOC-Cl Derivatization Pre-column derivatization with 9-fluorenylmethyl chloroformate, forming a fluorescent derivative.0.5 - 500 µM1 - 10 nM5 - 50 nMReacts with both primary and secondary amines, stable derivatives.Reagent can cause interference, may require extraction step.
HPLC with PITC Derivatization Pre-column derivatization with phenylisothiocyanate, forming a UV-active phenylthiocarbamyl (PTC) derivative.1 - 1000 pmol1 - 10 pmol5 - 50 pmolReacts with primary and secondary amines, stable derivatives.Slower reaction, potential for byproducts, reagent is hazardous.
LC-MS/MS Direct analysis of underivatized this compound, separation by liquid chromatography and detection by mass spectrometry.0.1 - 1000 ng/mL0.01 - 1 ng/mL0.05 - 5 ng/mLHigh specificity and sensitivity, no derivatization required, high throughput.Higher instrument cost, potential for matrix effects.
Ninhydrin Assay Colorimetric reaction of the primary amine with ninhydrin to form a colored product (Ruhemann's purple).1 - 100 µg/mL~1 µg/mL~5 µg/mLSimple, inexpensive, does not require chromatography.Lacks specificity for individual amino acids, interference from ammonia.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical assay. Below are representative protocols for the discussed methods.

HPLC with Pre-column Derivatization (General Protocol)
  • Sample Preparation: Deproteinize samples (e.g., plasma, serum) by adding a precipitating agent like acetonitrile or perchloric acid, followed by centrifugation.

  • Derivatization:

    • OPA: Mix the sample with OPA reagent (containing a thiol like 2-mercaptoethanol) in a borate buffer (pH 9-10). The reaction is typically complete within minutes at room temperature.

    • FMOC-Cl: Mix the sample with FMOC-Cl reagent in a borate buffer (pH 8-9). The reaction proceeds at room temperature for about 5-10 minutes. The reaction is then quenched, often with an amine-containing reagent like adamantanamine.[1]

    • PITC: Mix the sample with PITC reagent in a coupling buffer (e.g., triethylamine in acetonitrile). The reaction is carried out at room temperature for 10-20 minutes. Excess reagent and byproducts are removed by vacuum evaporation.

  • HPLC Analysis:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is common.

    • Detection:

      • OPA and FMOC-Cl derivatives are detected by a fluorescence detector.

      • PITC derivatives are detected by a UV detector at around 254 nm.

  • Quantification: A calibration curve is generated using standards of the analyte of interest, and the concentration in the sample is determined by interpolation.

LC-MS/MS Method for Underivatized this compound
  • Sample Preparation: Similar to the HPLC protocol, deproteinize the sample and centrifuge. The supernatant can be directly injected or further diluted.

  • LC Separation:

    • Column: Hydrophilic Interaction Chromatography (HILIC) or a mixed-mode column is often preferred for retaining polar analytes like this compound.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or acetate) and an organic solvent (e.g., acetonitrile).

  • MS/MS Detection:

    • Ionization: Electrospray ionization (ESI) in positive or negative mode.

    • Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for high selectivity and sensitivity.

  • Quantification: An internal standard (ideally, a stable isotope-labeled version of this compound) is added to all samples and standards. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Ninhydrin Colorimetric Assay
  • Reagent Preparation: Prepare a ninhydrin solution in a suitable solvent like ethanol or a mixture of acetone and butanol.[2]

  • Reaction:

    • Add the ninhydrin reagent to the sample in a test tube.

    • Heat the mixture in a boiling water bath for a specified time (e.g., 15-20 minutes).[2]

    • Cool the tubes to room temperature.

  • Measurement:

    • Dilute the reaction mixture with a suitable solvent (e.g., 50% ethanol).

    • Measure the absorbance of the solution at 570 nm using a spectrophotometer.

  • Quantification: Create a standard curve by reacting known concentrations of an amino acid standard (e.g., glycine or leucine) with the ninhydrin reagent and measuring the resulting absorbance.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key steps in a typical HPLC-based workflow for this compound quantification.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Pre-column Derivatization cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) Deproteinization Deproteinization (e.g., Acetonitrile) Sample->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Derivatization Derivatization with FMOC-Cl or PITC Supernatant->Derivatization Injection HPLC Injection Derivatization->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV or Fluorescence) Separation->Detection Quantification Quantification (Calibration Curve) Detection->Quantification

Fig 1. HPLC with pre-column derivatization workflow.

LCMS_vs_Ninhydrin cluster_lcms LC-MS/MS Method cluster_ninhydrin Ninhydrin Assay LCMS_Sample Sample Preparation LC_Separation LC Separation (HILIC) LCMS_Sample->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection LCMS_Quant Specific Quantification MS_Detection->LCMS_Quant Ninhydrin_Sample Sample Reaction Reaction with Ninhydrin Ninhydrin_Sample->Reaction Absorbance Absorbance Measurement (570 nm) Reaction->Absorbance Ninhydrin_Quant Total Primary Amine Quantification Absorbance->Ninhydrin_Quant Quant_Start Quantification of this compound Quant_Start->LCMS_Sample High Specificity Quant_Start->Ninhydrin_Sample Low Specificity

Fig 2. Comparison of LC-MS/MS and Ninhydrin assay logic.

Conclusion

The choice of an optimal assay for this compound quantification is a critical decision in the research and development process. While traditional HPLC methods involving pre-column derivatization with reagents like FMOC-Cl or PITC offer reliable and sensitive quantification, they require careful optimization and validation. For this compound, which is a secondary amine, OPA derivatization is not a suitable option.

LC-MS/MS has emerged as a superior alternative, providing high sensitivity and specificity without the need for derivatization. This simplifies sample preparation and reduces potential sources of error. However, the initial investment in instrumentation is higher.

The ninhydrin assay, while simple and cost-effective, lacks the specificity required for the quantification of a single amino acid in a complex biological matrix and is therefore not recommended for rigorous quantitative studies of this compound.

Ultimately, the selection of the most appropriate method will depend on the specific requirements of the study. For high-throughput, sensitive, and specific quantification of this compound, an LC-MS/MS method is the recommended approach. For laboratories where mass spectrometry is not available, a validated HPLC method with FMOC-Cl or PITC derivatization can provide a robust and reliable alternative.

References

Comparative Cytotoxicity of N-Hydroxyglycine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic properties of various N-Hydroxyglycine derivatives based on available experimental data. The information is intended to support further research and development in this area.

Quantitative Cytotoxicity Data

The following table summarizes the reported 50% inhibitory concentration (IC50) values for various N-substituted glycine derivatives across different cell lines. Lower IC50 values indicate higher cytotoxicity.

Compound/DerivativeCell LineIC50 ValueCitation
Aromatic N-Substituted Glycine Derivatives
N-4-hydroxyphenylglycine (NHPG)Pigmented human melanoma (HBL)~80 µg/mL[1]
α-methyl-N-4-hydroxyphenylglycinePigmented human melanoma (HBL)~80 µg/mL[1]
dimethyl-N-4-hydroxyphenylglycinePigmented human melanoma (HBL)~80 µg/mL[1]
N-(2-morpholinoethyl)-4-aminophenolPigmented human melanoma (HBL)20 µg/mL[1]
DiAcMoAc (diacetoxy-derivative)Pigmented human melanoma (HBL)15 µg/mL[1]
DiAcMoAc (diacetoxy-derivative)Non-pigmented human melanoma (LND1)2 µg/mL[1]
Aliphatic N-Substituted Glycine Derivatives
Propyl-, butyl-, sec-butyl-, tert-butyl-, pentyl-, isopentyl-, tert-pentyl-, hexyl-, 2-aminoheptyl-, and octyl-glycineHuman foreskin fibroblast (HFF)127–344 µM[2][3]
2-aminoheptyl glycineHuman foreskin fibroblast (HFF)Highest toxicity in the tested series[2][3]
Other N-Hydroxy Amino Acid Derivatives
N-hydroxybutanamide derivatives with benzohydrazide moietyCarcinoma cells (HeLa and HepG2)>100 µM
7-acetyl-N-hydroxy-2-acetylaminofluoreneTK6 human lymphoblasts~10-fold more toxic than N-hydroxy-2-acetylaminofluorene

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the cytotoxicity of this compound derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell viability.

  • Cell Culture: The selected cell line (e.g., Human Foreskin Fibroblast - HFF) is cultured in a suitable medium, such as DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin. The cells are maintained in a humidified incubator at 37°C with 5% CO2.[2]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/mL and allowed to adhere overnight.[2]

  • Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted in the cell culture medium to various concentrations (e.g., 100–1000 μM). The cells are then incubated with these compounds for a specified period, typically 48 hours.[2]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (final concentration of 0.5 mg/mL). The plates are then incubated for another 4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Measurement: The formazan crystals are solubilized by adding a solubilization solution (e.g., 10% SDS in 0.01 N HCl). The absorbance is then measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.

Crystal Violet Dye Uptake Assay

This assay is another method to determine cell viability based on the staining of adherent cells.

  • Cell Culture and Seeding: Similar to the MTT assay, cells (e.g., MCF-7) are cultured and seeded in 96-well plates and allowed to attach.

  • Compound Treatment: Cells are treated with various concentrations of the compounds (e.g., 5 to 100 μM) and incubated for 48 hours.

  • Staining: After incubation, the medium is removed, and the cells are washed with PBS. The cells are then fixed with a suitable fixative (e.g., methanol) and stained with a 0.5% crystal violet solution for about 20 minutes.

  • Washing and Solubilization: The excess stain is washed away with water, and the plates are allowed to dry. The stained cells are then solubilized with a solubilizing agent (e.g., 30% acetic acid).

  • Measurement: The absorbance of the solubilized dye is measured using a microplate reader at a specific wavelength (e.g., 590 nm).

  • Data Analysis: The cell viability is determined by comparing the absorbance of the treated cells to the untreated control cells, and the IC50 value is calculated.

Signaling Pathways

The precise signaling pathways through which this compound and its derivatives exert their cytotoxic effects have not been extensively elucidated in the available literature. However, based on the general mechanisms of apoptosis induced by many chemical compounds, a plausible pathway involves the activation of either the intrinsic (mitochondrial) or the extrinsic (death receptor) pathway.

Studies on glycine have shown its involvement in the PI3K/Akt signaling pathway, which can regulate apoptosis. Co-treatment with glycine has been observed to stimulate this pathway, leading to a reduction in reactive oxygen species (ROS) and a decrease in the levels of pro-apoptotic proteins like Bax, cytochrome c, and caspase-3, while increasing the levels of the anti-apoptotic protein Bcl-2.[4] It is plausible that this compound and its derivatives could modulate this or similar pathways to induce apoptosis.

The following diagrams illustrate the general experimental workflow for cytotoxicity testing and a generalized model of the apoptotic signaling pathways.

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment cell_culture Cell Culture (e.g., HFF, HBL) seeding Cell Seeding (96-well plates) cell_culture->seeding treatment Treatment with This compound Derivatives seeding->treatment incubation Incubation (e.g., 48 hours) treatment->incubation assay Viability Assay (MTT or Crystal Violet) incubation->assay measurement Absorbance Measurement assay->measurement analysis Data Analysis (IC50 Calculation) measurement->analysis

Experimental workflow for assessing cytotoxicity.

G cluster_pathway Generalized Apoptotic Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway derivative This compound Derivative death_receptor Death Receptor derivative->death_receptor ? mitochondrion Mitochondrion derivative->mitochondrion ? caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 (Executioner Caspase) caspase8->caspase3 cytochrome_c Cytochrome c mitochondrion->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Generalized intrinsic and extrinsic apoptosis pathways.

References

N-Hydroxyglycine: A Comparative Analysis of Humectant Efficacy in Skincare

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of N-Hydroxyglycine's Performance Against Leading Humectants.

In the pursuit of advanced skincare formulations, the identification of novel and highly effective humectants is paramount. This guide provides a comprehensive comparison of this compound, a novel unnatural amino acid, against established humectants: hyaluronic acid, glycerin, and urea. The following analysis is based on experimental data evaluating the water-holding capacity and moisture-retaining efficacy of these compounds, offering valuable insights for the development of next-generation hydrating agents.

Quantitative Comparison of Humectant Efficacy

The following table summarizes the key performance indicators of this compound in comparison to other widely used humectants. Data is derived from studies employing thermo-gravimetric analysis (TGA), quantum mechanics molecular modeling, and a snake skin model for moisturization.

HumectantWater-Holding Capacity (Molecules of H₂O per Molecule of Humectant)Efficacy in Snake Skin Model (Water Uptake)
This compound 8-12 (direct binding); up to 24 (associated)[1][2]Greatest water-holding capacity among tested compounds; Similar or greater water uptake compared to hyaluronic acid, glycerin, and urea[2][3][4]
Hyaluronic Acid Can hold up to 1000 times its weight in waterStandard effective humectant[2][3][4]
Glycerin Not specified in direct molecular comparisonStandard effective humectant[2][3][4]
Urea Not specified in direct molecular comparisonStandard effective humectant[2][3][4]
N-Hydroxyserine 11-12>200% greater moisture uptake compared to water alone[2][4]

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the interpretation of the presented data. The following sections outline the key experimental protocols used to assess humectant efficacy.

Thermo-Gravimetric Analysis (TGA)

Objective: To quantify the number of water molecules bound to each humectant.

Methodology:

  • Samples of the humectants were stored at 100% relative humidity for one week to ensure maximum hydration.

  • A thermogravimetric analyzer was used to heat the hydrated samples.

  • The temperature was increased at a controlled rate, and the corresponding weight loss of the sample due to water evaporation was continuously measured.

  • The number of water molecules associated with each molecule of the humectant was calculated based on the weight loss at specific temperature ranges corresponding to the release of bound water.

G cluster_prep Sample Preparation cluster_tga TGA Measurement cluster_analysis Data Analysis Humectant Humectant Sample Storage Store at 100% RH (1 week) Humectant->Storage HydratedSample Hydrated Humectant Storage->HydratedSample TGA TGA Instrument HydratedSample->TGA Heating Controlled Heating TGA->Heating WeightLoss Measure Weight Loss Heating->WeightLoss Calculation Calculate Water Molecules per Humectant Molecule WeightLoss->Calculation G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_measurement Measurement SnakeSkin Shed Snake Skin (1 cm² samples) Treatment Treat Skin Samples (24 hours) SnakeSkin->Treatment HumectantSol Humectant Solutions (10% w/w) HumectantSol->Treatment Blotting Blot Dry Treatment->Blotting Storage Store at 32°C & 70% RH Blotting->Storage Weighing Measure Weight Increase Storage->Weighing Comparison Compare Water Uptake Weighing->Comparison G Glycerin Glycerin AQP3 Aquaporin-3 (AQP3) Upregulation Glycerin->AQP3 WaterGlycerolTransport Increased Water & Glycerol Transport into Keratinocytes AQP3->WaterGlycerolTransport SkinHydration Improved Skin Hydration WaterGlycerolTransport->SkinHydration G HyaluronicAcid Hyaluronic Acid Receptors CD44 & RHAMM Receptors HyaluronicAcid->Receptors Signaling Intracellular Signaling Cascades Receptors->Signaling CellularResponse Modulation of Cellular Processes Signaling->CellularResponse

References

A Comparative Analysis of the Chelating Properties of N-Hydroxyglycine and Other Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of metal chelation by amino acids is paramount. This guide provides a comparative analysis of the chelating properties of N-Hydroxyglycine against other common amino acids, supported by experimental data and detailed protocols to aid in research and development.

The ability of amino acids to form stable complexes with metal ions is fundamental to a vast array of biological processes and has significant implications for drug design, particularly in the development of metal-chelating agents for the treatment of diseases associated with metal overload or dysregulation. This compound, a hydroxylated derivative of glycine, presents a unique structural motif that suggests potentially enhanced or altered chelating capabilities compared to its parent amino acid and other endogenous amino acids. This guide delves into a quantitative comparison of their metal-binding affinities.

Comparative Stability of Metal Complexes

The stability of a metal-amino acid complex is quantified by its stability constant (log β), with higher values indicating a stronger and more stable complex. While direct and comprehensive data for this compound is limited in publicly accessible literature, data for a closely related derivative, N-acetyl-glycine, can serve as a valuable proxy for preliminary comparative purposes. It is important to note that the acetyl group may influence the electronic properties and steric hindrance of the ligand, and thus the stability constants.

The following table summarizes the stepwise stability constants (log K) for the formation of 1:1 metal-ligand complexes of N-acetyl-glycine (as a proxy for this compound), glycine, cysteine, and histidine with selected transition metal ions.

Amino AcidMetal Ionlog K₁log K₂Experimental Conditions
N-acetyl-glycine Zn²⁺2.62-37 °C, 0.15 M NaClO₄
Glycine Fe³⁺10.08.525 °C, 0.1 M KCl
Cu²⁺8.156.7825 °C, 0.1 M KNO₃
Ni²⁺5.764.9525 °C, 0.1 M KNO₃
Zn²⁺5.044.4025 °C, 0.1 M KNO₃
Cysteine Fe³⁺12.1-20 °C, 0.1 M NaClO₄
Cu²⁺9.5-25 °C, 0.1 M KNO₃
Ni²⁺8.89.520 °C, 0.1 M KCl
Zn²⁺7.97.420 °C, 0.1 M KCl
Histidine Fe³⁺10.1-25 °C, 3.0 M NaClO₄
Cu²⁺10.217.9225 °C, 0.15 M KNO₃
Ni²⁺8.676.6425 °C, 0.1 M KNO₃
Zn²⁺6.535.6725 °C, 0.1 M KNO₃

Note: The stability constant for N-acetyl-glycine with Zn²⁺ is presented as a proxy for this compound due to the limited availability of direct experimental data for the latter. The experimental conditions under which these constants were determined can influence their values.

Experimental Protocols

The determination of stability constants for metal-amino acid complexes is most commonly achieved through potentiometric titration. This method involves the gradual addition of a standard solution of a strong base to a solution containing the amino acid and the metal ion of interest, while monitoring the pH.

General Protocol for Potentiometric Titration:
  • Solution Preparation:

    • Prepare a stock solution of the amino acid (ligand) of known concentration in deionized water.

    • Prepare a stock solution of the metal salt (e.g., metal nitrate or perchlorate) of known concentration. The metal ion solution should be standardized prior to use.

    • Prepare a standardized solution of a strong base (e.g., NaOH) free from carbonate.

    • Prepare a solution of a strong acid (e.g., HNO₃ or HClO₄) for calibration.

    • Prepare a solution of an inert salt (e.g., KNO₃ or NaClO₄) to maintain a constant ionic strength throughout the titration.

  • Calibration of the pH Electrode:

    • Calibrate the pH electrode and meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature.

    • For more accurate measurements, perform a Gran titration to determine the standard potential of the electrode and the residual acidity or alkalinity in the system.

  • Titration Procedure:

    • In a thermostated titration vessel maintained at a constant temperature (e.g., 25 °C), place a known volume of a solution containing the amino acid, the metal ion, the inert salt, and a small amount of strong acid.

    • Immerse the calibrated pH electrode and a stirrer into the solution.

    • Add the standardized strong base solution in small, precise increments using a calibrated burette.

    • After each addition, allow the system to reach equilibrium and record the corresponding pH value.

    • Continue the titration until the pH reaches a desired upper limit (e.g., pH 11).

    • Perform at least three sets of titrations: (i) acid alone, (ii) acid + amino acid, and (iii) acid + amino acid + metal ion.

  • Data Analysis:

    • From the titration data, calculate the protonation constants of the amino acid and the stability constants of the metal-amino acid complexes.

    • This is typically done using specialized computer programs (e.g., HYPERQUAD, BEST7) that employ non-linear least-squares algorithms to fit the experimental data to a chemical model.

    • The software refines the stability constants to minimize the difference between the experimental and calculated pH values.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow of a potentiometric titration experiment for determining metal-ligand stability constants.

PotentiometricTitrationWorkflow cluster_prep 1. Preparation cluster_calib 2. Calibration cluster_titration 3. Titration cluster_analysis 4. Data Analysis Sol_Ligand Prepare Ligand (Amino Acid) Solution Setup Set up Titration Vessel Sol_Ligand->Setup Sol_Metal Prepare Metal Ion Solution Sol_Metal->Setup Sol_Base Prepare Standard Base (Titrant) Titrate_L Titrate Ligand Solution Sol_Base->Titrate_L Titrate_ML Titrate Metal-Ligand Solution Sol_Base->Titrate_ML Sol_Acid Prepare Standard Acid Calib_Electrode Calibrate pH Electrode Sol_Acid->Calib_Electrode Sol_Ionic Prepare Inert Salt Solution Sol_Ionic->Setup Calib_Electrode->Setup Setup->Titrate_L Setup->Titrate_ML Collect_Data Record pH vs. Volume of Titrant Titrate_L->Collect_Data Titrate_ML->Collect_Data Calc_pKa Calculate Ligand Protonation Constants Collect_Data->Calc_pKa Calc_logBeta Calculate Metal-Ligand Stability Constants Collect_Data->Calc_logBeta Calc_pKa->Calc_logBeta

Caption: Workflow for determining stability constants via potentiometric titration.

This guide provides a foundational comparison of the chelating properties of this compound with other key amino acids. The presented data and protocols are intended to support further research into the unique coordination chemistry of hydroxylated amino acids and their potential applications in drug development and other scientific fields. Direct experimental investigation into the stability constants of this compound with a range of metal ions is highly encouraged to build upon this preliminary analysis.

Validating N-Hydroxyglycine as a Novel Biomarker in Metabolic Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The identification of novel biomarkers is a critical endeavor in the advancement of metabolic disease research and the development of targeted therapeutics. N-Hydroxyglycine, a structural analog of the well-studied amino acid glycine, presents a potential new avenue for monitoring metabolic health. This guide provides a framework for the validation of this compound as a biomarker, drawing comparisons with the established metabolic biomarker, glycine. The following sections detail the rationale, comparative data, and experimental protocols necessary for a comprehensive validation process.

Biomarker Performance Comparison: this compound vs. Glycine

Given the nascent stage of research into this compound as a metabolic biomarker, direct comparative performance data is limited. However, a validation framework can be established by comparing its potential attributes to those of glycine.

ParameterGlycine (Established Biomarker)This compound (Candidate Biomarker)Supporting Evidence/Rationale
Association with Metabolic Disease Inversely correlated with obesity, type 2 diabetes, and cardiovascular disease risk.[1][2][3][4][5]Hypothetically associated with similar pathways due to structural similarity to glycine.Altered glycine metabolism is a known factor in metabolic disorders.[1][2][3] this compound's structural similarity suggests it may interact with or reflect perturbations in these same pathways.
Quantifiable in Biofluids Routinely measured in plasma, urine, and other biological fluids.[1]Potentially quantifiable using similar analytical techniques.Mass spectrometry-based methods are highly sensitive and can be adapted to detect novel analytes like this compound.
Metabolic Pathway Involvement Central role in one-carbon metabolism, glutathione synthesis, and as a neurotransmitter.[1][2]Unknown, but potentially intersects with glycine or other amino acid metabolic pathways.Further research is needed to elucidate the metabolic fate and signaling pathways of this compound.
Clinical Utility Low glycine levels are indicative of increased metabolic disease risk.[1][4]To be determined through validation studies.Validation studies will be crucial to establish the clinical relevance and predictive power of this compound levels.

Experimental Protocols for Biomarker Validation

The validation of this compound as a biomarker requires a rigorous, multi-faceted approach. The following experimental protocols, adapted from established methods for amino acid analysis, provide a roadmap for this process.

Analytical Method Validation: Quantification of this compound in Plasma

Objective: To develop and validate a robust and sensitive method for the quantification of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Methodology:

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • Perform protein precipitation by adding 4 parts of ice-cold methanol containing a stable isotope-labeled internal standard (e.g., ¹³C₂,¹⁵N-N-Hydroxyglycine) to 1 part of plasma.

    • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and dry under a stream of nitrogen gas.

    • Reconstitute the sample in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for the separation of polar analytes like amino acids.

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A gradient elution from high organic to high aqueous mobile phase.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Scan Type: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard must be determined through infusion and optimization experiments.

      • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximal signal intensity.

  • Validation Parameters:

    • Linearity: Establish a calibration curve with at least six non-zero concentration points.

    • Accuracy and Precision: Determine intra- and inter-day accuracy and precision at low, medium, and high concentrations.

    • Selectivity and Specificity: Assess potential interference from other endogenous plasma components.

    • Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix.

    • Stability: Test the stability of this compound in plasma under various storage conditions (freeze-thaw, short-term, and long-term).

Clinical Cohort Study: Associating this compound with Metabolic Phenotypes

Objective: To investigate the association between plasma this compound concentrations and key metabolic parameters in a well-characterized human cohort.

Methodology:

  • Study Population: Recruit a cohort of individuals with and without metabolic syndrome. Collect detailed clinical and anthropometric data, including BMI, waist circumference, blood pressure, fasting glucose, insulin, and lipid profiles.

  • Sample Collection: Collect fasting blood samples and process to obtain plasma. Store plasma samples at -80°C until analysis.

  • Biomarker Quantification: Measure plasma this compound concentrations using the validated LC-MS/MS method described above. For comparison, also measure glycine concentrations.

  • Statistical Analysis:

    • Compare this compound levels between healthy controls and individuals with metabolic syndrome using appropriate statistical tests (e.g., t-test, Mann-Whitney U test).

    • Perform correlation analysis to assess the relationship between this compound levels and various metabolic parameters.

    • Use multivariable regression models to adjust for potential confounding factors such as age, sex, and BMI.

Visualizing the Metabolic Context

Understanding the metabolic pathways in which a biomarker is involved is crucial for its interpretation. The following diagrams illustrate the known metabolic pathways of glycine and a proposed workflow for this compound validation.

Glycine_Metabolism cluster_glycolysis Glycolysis cluster_one_carbon One-Carbon Metabolism cluster_glutathione Glutathione Synthesis cluster_other Other Pathways 3-Phosphoglycerate 3-Phosphoglycerate Serine Serine 3-Phosphoglycerate->Serine Multiple Steps Glycine Glycine Serine->Glycine SHMT THF Tetrahydrofolate Glycine->Serine SHMT Methylene-THF 5,10-Methylene-THF Glycine->Methylene-THF Glycine Cleavage System Glutathione Glutathione Glycine->Glutathione GCL, GS Porphyrins Porphyrins Glycine->Porphyrins Purines Purines Glycine->Purines Creatine Creatine Glycine->Creatine Methylene-THF->Glycine Glycine Cleavage System

Caption: Metabolic Pathways of Glycine.

Biomarker_Validation_Workflow Discovery Biomarker Discovery (e.g., Metabolomics) AnalyticalValidation Analytical Method Validation Discovery->AnalyticalValidation Develop Quantitative Assay ClinicalAssociation Clinical Association Studies AnalyticalValidation->ClinicalAssociation Measure in Cohorts PathwayAnalysis Metabolic Pathway Elucidation ClinicalAssociation->PathwayAnalysis Investigate Mechanism ClinicalUtility Assessment of Clinical Utility ClinicalAssociation->ClinicalUtility Evaluate Predictive Value PathwayAnalysis->ClinicalUtility Understand Biological Role

Caption: Biomarker Validation Workflow.

References

A Comparative Guide to N-Hydroxyglycine Alternatives in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-Hydroxyglycine is a valuable building block in synthetic chemistry, particularly in the synthesis of peptidomimetics and hydroxamic acids, which are crucial pharmacophores in numerous drug candidates. However, its stability, reactivity, and cost can necessitate the exploration of alternatives. This guide provides a comprehensive comparison of viable alternatives to this compound for specific applications, supported by experimental data and detailed protocols.

I. Alternatives for Peptide Backbone Modification

In peptide synthesis, modifying the glycine backbone can impart desirable properties such as proteolytic stability, enhanced cell permeability, and controlled conformation. N-alkylated glycines (the building blocks of peptoids) and N-aminoglycine are two prominent alternatives to this compound for backbone functionalization.

Performance Comparison

Direct quantitative comparisons of the incorporation efficiency of this compound, N-alkylated glycines, and N-aminoglycine in a single study are scarce. However, by compiling data from various sources, we can establish a general performance overview. The "submonomer" solid-phase synthesis approach for peptoids is particularly efficient, often yielding high-purity products. The synthesis of N-amino peptides has also been optimized for solid-phase synthesis with good yields.

AlternativeTypical ApplicationReported YieldReported PurityKey AdvantagesKey Disadvantages
N-Alkylated Glycines (Peptoids) Protease-resistant peptidomimetics, drug discovery libraries>95% (crude) for short oligomers[1][2]High, preparative HPLC purification is effective[1]High diversity of side chains, proteolytic stability, good cell permeability[2][3]Lack of backbone H-bond donor can alter conformation significantly compared to peptides[2]
N-Aminoglycine Peptidomimetics with altered backbone conformation, introduction of a nucleophilic handleGood to excellent for solid-phase synthesis[4]High, amenable to standard peptide purification techniquesCan stabilize specific secondary structures (e.g., β-sheets), allows for further backbone derivatization[4]Can be more synthetically challenging to prepare the monomer compared to simple alkylamines for peptoids.
This compound Introduction of hydroxamic acid functionality post-synthesis, peptidomimetics with altered H-bondingYields are highly dependent on the coupling and deprotection strategyCan be challenging to purify due to the hydrophilicity of the hydroxyl groupDirect precursor to hydroxamic acids, introduces a unique H-bonding patternPotential for side reactions involving the hydroxyl group during synthesis.

II. Alternatives for Hydroxamic Acid Synthesis

Hydroxamic acids are potent metal chelators and are key functional groups in a wide range of enzyme inhibitors, most notably histone deacetylase (HDAC) inhibitors. While this compound can be a precursor, the direct synthesis of hydroxamic acids from carboxylic acids using various hydroxylamine sources is a more common and often more efficient approach.

Performance Comparison

A variety of reagents and methods exist for the synthesis of hydroxamic acids, with many reporting high to quantitative yields. The choice of method often depends on the substrate's sensitivity and the desired scale of the reaction.

Method/ReagentTypical ApplicationReported YieldKey AdvantagesKey Disadvantages
Hydroxylamine Hydrochloride with a Coupling Agent (e.g., EDC, HATU) General synthesis of hydroxamic acids from carboxylic acids40-90%[5]Readily available reagents, well-established protocolsCan generate byproducts that require careful purification.
Carboxylic Acid with Ethyl Chloroformate and Hydroxylamine One-pot synthesis of hydroxamic acids81-95%[5]High yields, neutral reaction conditionsEthyl chloroformate is moisture-sensitive and an irritant[5]
Esters with Aqueous Hydroxylamine Conversion of esters to hydroxamic acids52% for complex substrates[6]Simple procedure, useful for late-stage functionalizationCan require strongly basic conditions, which may not be suitable for all substrates.
Solid-Phase Synthesis using Hydroxylamine Resins High-throughput synthesis of hydroxamic acid librariesUp to 98% yield and 95% purity[6]Simplifies purification, suitable for library synthesisCan be more expensive for large-scale synthesis.
Continuous Flow Synthesis Scalable and safe synthesis of hydroxamic acids84% yield with 99% purity for SAHA[7]Enhanced safety, faster reaction times, high purityRequires specialized equipment.

III. Experimental Protocols

A. Solid-Phase Synthesis of Peptoids (N-Alkylated Glycines) - Submonomer Method

This protocol is adapted from the Zuckermann method and is a widely used procedure for the synthesis of peptoids on a solid support.

1. Resin Swelling:

  • Swell Rink amide resin in N,N-dimethylformamide (DMF) for 1 hour in a fritted syringe.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the Rink amide linker.

  • Wash the resin thoroughly with DMF.

3. Acylation Step:

  • Add a solution of 0.6 M bromoacetic acid in DMF and N,N'-diisopropylcarbodiimide (DIC) to the resin.

  • Agitate for 20 minutes at room temperature.

  • Wash the resin with DMF.

4. Displacement Step:

  • Add a 1 M solution of the desired primary amine in N-methyl-2-pyrrolidone (NMP) to the resin.

  • Agitate for 1-2 hours at room temperature.

  • Wash the resin with DMF and dichloromethane (DCM).

5. Iteration:

  • Repeat steps 3 and 4 for each subsequent monomer addition until the desired peptoid sequence is assembled.

6. Cleavage and Deprotection:

  • After the final displacement step, wash the resin with DCM and dry.

  • Treat the resin with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 1-2 hours.

  • Precipitate the crude peptoid in cold diethyl ether, centrifuge, and lyophilize.

B. Synthesis of Hydroxamic Acid from a Carboxylic Acid

This protocol describes a general one-pot synthesis of hydroxamic acids using ethyl chloroformate as an activating agent.

1. Reaction Setup:

  • Dissolve the carboxylic acid (1 equivalent) in tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-methylmorpholine (1.1 equivalents) dropwise.

2. Activation:

  • Add ethyl chloroformate (1.1 equivalents) dropwise to the cooled solution.

  • Stir the reaction mixture at 0 °C for 30 minutes.

3. Hydroxylamine Addition:

  • In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.5 equivalents) and N-methylmorpholine (1.5 equivalents) in a mixture of THF and a small amount of water.

  • Add the hydroxylamine solution to the activated carboxylic acid mixture.

4. Reaction Completion and Workup:

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate to yield the crude hydroxamic acid.

  • Purify the product by recrystallization or column chromatography.

IV. Visualizations

A. Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) of Modified Peptides

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final_steps Final Steps Resin Solid Support (Resin) Swell Swell Resin in DMF Resin->Swell Deprotection N-terminal Deprotection (e.g., Piperidine for Fmoc) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Repeat for each monomer Coupling Coupling of Protected Amino Acid/Submonomer Wash1->Coupling Repeat for each monomer Wash2 Wash (DMF) Coupling->Wash2 Repeat for each monomer Wash2->Deprotection Repeat for each monomer Final_Wash Final Wash (DCM) Wash2->Final_Wash Cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA Cocktail) Final_Wash->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification Final_Product Final Peptide Product Purification->Final_Product

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

B. Signaling Pathway: Histone Deacetylase (HDAC) Inhibition by Hydroxamic Acids

HDAC_Inhibition cluster_nucleus Cell Nucleus cluster_gene_expression Gene Expression Histone Histone Protein Acetylated_Histone Acetylated Histone (Relaxed Chromatin) Histone->Acetylated_Histone DNA DNA HAT Histone Acetyltransferase (HAT) HAT->Histone Adds Acetyl Group HDAC Histone Deacetylase (HDAC) Deacetylated_Histone Deacetylated Histone (Condensed Chromatin) HDAC->Deacetylated_Histone Acetylated_Histone->HDAC Removes Acetyl Group Transcription_On Gene Transcription ACTIVE Acetylated_Histone->Transcription_On Transcription_Off Gene Transcription REPRESSED Deacetylated_Histone->Transcription_Off Hydroxamic_Acid Hydroxamic Acid (e.g., SAHA) Hydroxamic_Acid->HDAC Inhibits

Caption: HDAC inhibition by hydroxamic acids leads to active gene transcription.

References

Comparative Guide to Analytical Methods for the Detection of N-Hydroxyglycine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hydroxyglycine is an N-hydroxylated derivative of the amino acid glycine. N-hydroxylated amino acids are of growing interest in biomedical research as they can be metabolites of certain drugs, potential biomarkers, or intermediates in biosynthetic pathways[1][2]. Despite its simple structure, the robust and validated quantification of this compound in complex biological matrices presents analytical challenges. A survey of current scientific literature reveals a notable scarcity of specific, validated analytical methods published for the routine detection of this compound.

Performance Comparison of Analytical Methods

The following table summarizes the anticipated performance characteristics of LC-MS/MS and GC-MS methods adapted for this compound analysis. These are projected based on typical performance for similar small, polar analytes.

Performance MetricLC-MS/MS (with Derivatization)GC-MS (with Derivatization)
Selectivity Very High (based on chromatographic retention and MRM transitions)Very High (based on chromatographic retention and mass fragmentation)
Sensitivity (LOD/LOQ) High (low ng/mL to pg/mL range)High (low ng/mL to pg/mL range)
Linearity (Dynamic Range) Wide (typically 3-4 orders of magnitude)Wide (typically 3-4 orders of magnitude)
Accuracy (% Recovery) Good to Excellent (typically 85-115%)Good to Excellent (typically 85-115%)
Precision (%RSD) Excellent (typically <15%)Excellent (typically <15%)
Throughput High (short run times possible)Moderate (derivatization can be time-consuming)
Matrix Effects Potential for ion suppression/enhancementGenerally lower, but matrix components can affect derivatization
Derivatization May be required to improve retention and sensitivityMandatory for volatility

Experimental Protocols

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Pre-column Derivatization

This protocol describes a hypothetical method using 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) as a derivatizing agent to enhance chromatographic retention and ionization efficiency of this compound.

1. Sample Preparation (from Plasma)

  • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., ¹³C₂,¹⁵N-N-Hydroxyglycine).

  • Precipitate proteins by adding 400 µL of cold acetonitrile.

  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

2. Derivatization

  • Reconstitute the dried extract in 20 µL of 20 mM HCl.

  • Add 60 µL of borate buffer (pH 8.8).

  • Add 20 µL of AQC reagent (3 mg/mL in acetonitrile).

  • Vortex immediately and heat at 55°C for 10 minutes.

3. LC-MS/MS Analysis

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient would start at a low percentage of B, ramp up to elute the derivatized analyte, followed by a wash and re-equilibration step.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions would need to be determined for AQC-derivatized this compound and its internal standard.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation

This protocol outlines a hypothetical GC-MS method for this compound, which requires derivatization to increase its volatility. Silylation with reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a common approach for amino acids.

1. Sample Preparation (from Plasma)

  • Perform protein precipitation as described in the LC-MS/MS method (Step 1).

  • After evaporation, ensure the sample is completely dry, as moisture interferes with silylation.

2. Derivatization

  • To the dried extract, add 50 µL of acetonitrile and 50 µL of MTBSTFA.

  • Cap the vial tightly and heat at 70°C for 60 minutes.

  • Cool to room temperature before injection.

3. GC-MS Analysis

  • GC Column: A non-polar capillary column, such as a DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector: Splitless mode at 280°C.

  • Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 300°C) and hold.

  • Mass Spectrometer: A single or triple quadrupole mass spectrometer with electron ionization (EI).

  • Data Acquisition: Scan mode for initial identification of characteristic fragments, and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.

Methodology and Workflow Visualization

The development and comparison of analytical methods require a structured validation process to ensure they are fit for purpose. The following diagram illustrates a typical workflow for the cross-validation of analytical methods.

G start Define Analytical Requirements (e.g., Sensitivity, Matrix) method_dev_A Method A Development (e.g., LC-MS/MS) start->method_dev_A method_dev_B Method B Development (e.g., GC-MS) start->method_dev_B validation_A Single-Lab Validation (Method A) (Accuracy, Precision, Linearity, LOD, LOQ) method_dev_A->validation_A validation_B Single-Lab Validation (Method B) (Accuracy, Precision, Linearity, LOD, LOQ) method_dev_B->validation_B cross_val Cross-Validation validation_A->cross_val validation_B->cross_val sample_analysis Analyze Identical Samples with Both Methods cross_val->sample_analysis data_comp Statistical Comparison of Results (e.g., Bland-Altman, t-test) sample_analysis->data_comp conclusion Determine Method Equivalency or Bias data_comp->conclusion

References

Comparative toxicological assessment of N-Hydroxyglycine and glycine

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Toxicological Guide: N-Hydroxyglycine vs. Glycine

Introduction

Glycine, the simplest proteinogenic amino acid, is integral to numerous physiological processes and is generally recognized as safe (GRAS). Its structural analog, this compound, is a less common, N-hydroxylated amino acid. While structurally similar, the addition of a hydroxyl group to the nitrogen atom can significantly alter the molecule's biological activity and toxicological profile. This guide provides a comparative toxicological assessment of this compound and glycine, offering a resource for researchers, scientists, and drug development professionals. The assessment is based on available experimental data for acute toxicity, cytotoxicity, and genotoxicity, alongside an examination of their respective metabolic pathways.

Comparative Toxicological Data

The following tables summarize the available quantitative data for key toxicological endpoints for both glycine and this compound. A significant lack of specific quantitative toxicological data for this compound in publicly accessible literature is noted.

Table 1: Acute Toxicity
CompoundTest SpeciesRoute of AdministrationLD50 (Median Lethal Dose)Citation(s)
Glycine RatOral7930 mg/kg[1][2][3][4]
MouseOral4920 mg/kg[2]
This compound Data Not AvailableOralNo data available
Data Not AvailableDermalNo data available

Note: A derivative, N-(Hydroxymethyl)-glycine sodium (in a 50% water solution), is classified as harmful if swallowed (Acute toxicity, oral, Category 4)[5][6]. However, specific LD50 values for pure this compound are not available.

Table 2: In Vitro Cytotoxicity
CompoundCell Line(s)AssayIC50 (Half-maximal Inhibitory Concentration)Citation(s)
Glycine L929 (murine fibroblast)MTT, Trypan BlueNo cytotoxic effects observed[7][8]
Caco2 (human intestinal)MTT, Trypan BlueNo cytotoxic effects observed[7][8]
This compound Data Not AvailableData Not AvailableNo data available
Table 3: Genotoxicity
CompoundTest SystemResultCitation(s)
Glycine VariousGenerally considered non-genotoxic and non-mutagenic[1]
This compound Data Not AvailableNo direct genotoxicity studies available. However, it is known to inhibit deoxyribonucleotide biosynthesis, a critical process for DNA synthesis, suggesting a potential for genotoxic effects.

Experimental Protocols

Detailed experimental protocols for the studies cited above are often proprietary. However, standardized methodologies are typically followed for these toxicological assessments. Below are representative protocols for key assays.

Acute Oral Toxicity (LD50) - OECD Guideline 423

This method determines the median lethal dose (LD50) of a substance after a single oral administration.

  • Test Animals: Typically, young adult rats (e.g., Sprague-Dawley), with females used preferentially.

  • Housing: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle, with access to food and water.

  • Procedure:

    • Animals are fasted prior to dosing.

    • A single dose of the test substance is administered by oral gavage.

    • A stepwise procedure is used, with 3 animals per step. The outcome of the first dose group (e.g., 2000 mg/kg) determines the next dose (e.g., 300 mg/kg or 5000 mg/kg).

    • Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, behavior), and body weight changes for at least 14 days.

    • A post-mortem gross necropsy is performed on all animals at the end of the observation period.

  • Endpoint: The LD50 is estimated based on the observed mortalities at different dose levels.

In Vitro Cytotoxicity - MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Adherent cells (e.g., L929 or Caco2) are seeded into a 96-well plate at a specific density and allowed to attach overnight.

  • Procedure:

    • The culture medium is replaced with a medium containing various concentrations of the test substance. A control group receives only the vehicle.

    • The plate is incubated for a set period (e.g., 24, 48, or 72 hours).

    • After incubation, the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • The plate is incubated for another 2-4 hours, allowing viable cells with active mitochondrial dehydrogenases to convert the yellow MTT into purple formazan crystals.

    • A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Endpoint: The IC50 value, the concentration of the substance that reduces cell viability by 50% compared to the control, is calculated from the dose-response curve.

Genotoxicity - Bacterial Reverse Mutation Test (Ames Test)

The Ames test uses amino acid-requiring strains of bacteria (e.g., Salmonella typhimurium) to detect gene mutations caused by a substance.

  • Test System: Histidine-dependent (his- ) mutant strains of Salmonella typhimurium that cannot grow in a histidine-free medium[1][7].

  • Procedure:

    • The bacterial tester strains are exposed to various concentrations of the test substance, both with and without an exogenous metabolic activation system (S9 mix from rat liver). The S9 mix simulates mammalian metabolism.

    • The bacteria are plated on a minimal agar medium that lacks histidine.

    • The plates are incubated at 37°C for 48-72 hours[7].

    • Only bacteria that have undergone a reverse mutation to a histidine-synthesizing (his+) state will be able to grow and form colonies.

  • Endpoint: The mutagenic potential of the substance is determined by comparing the number of revertant colonies on the test plates to the number of spontaneous revertant colonies on the negative control plates[7]. A significant, dose-related increase in revertant colonies indicates a mutagenic effect.

Visualizations: Workflows and Metabolic Pathways

General Toxicological Assessment Workflow

The following diagram illustrates a typical workflow for assessing the toxicology of a chemical compound.

G cluster_0 In Vitro / In Silico Screening cluster_1 In Vivo Testing cluster_2 Risk Assessment A Compound Identification B Computational Modeling (e.g., QSAR) A->B C Cytotoxicity Assays (e.g., MTT, Neutral Red) A->C D Genotoxicity Assays (e.g., Ames Test, In Vitro Micronucleus) C->D H Hazard Identification C->H E Acute Toxicity Studies (e.g., LD50) D->E D->H F Repeated Dose Studies (28-day, 90-day) E->F E->H G Carcinogenicity Studies F->G F->H G->H I Dose-Response Assessment H->I J Exposure Assessment I->J K Risk Characterization (NOAEL, ADI) J->K

Caption: A generalized workflow for chemical toxicological assessment.

Metabolic Pathways of Glycine

Glycine is central to many metabolic routes, serving as both a building block and a signaling molecule.

G Glycine Glycine Serine Serine Glycine->Serine SHMT Glutathione Glutathione (GSH) Glycine->Glutathione Biosynthesis Heme Heme Glycine->Heme Biosynthesis Purines Purines (DNA/RNA) Glycine->Purines Biosynthesis Creatine Creatine Glycine->Creatine Biosynthesis GCS Glycine Cleavage System (GCS) Glycine->GCS Degradation Serine->Glycine SHMT CO2_NH3 CO2 + NH3 GCS->CO2_NH3 OneCarbon One-Carbon Units GCS->OneCarbon

Caption: Key metabolic synthesis and degradation pathways of glycine.

Proposed Metabolic Pathway and Toxicological Action of this compound

This compound's metabolism is less understood, but it is known to be a precursor to hadacidin and can interfere with nucleotide synthesis.

G Glycine Glycine NHG This compound Glycine->NHG N-oxygenation Hadacidin Hadacidin (N-Formyl-N-hydroxyglycine) NHG->Hadacidin N-formylation Deoxyribonucleotides Deoxyribonucleotides NHG->Deoxyribonucleotides INHIBITION Ribonucleotides Ribonucleotides Ribonucleotides->Deoxyribonucleotides Biosynthesis DNA DNA Synthesis Deoxyribonucleotides->DNA

Caption: this compound metabolism and its inhibitory effect on DNA synthesis.

Conclusion

This comparative assessment highlights a significant disparity in the toxicological data available for glycine versus this compound. Glycine is extensively studied and demonstrates a very low toxicity profile, with high LD50 values, no observed cytotoxicity in the assays reviewed, and a non-genotoxic classification[1][7]. Its metabolic roles are well-established and essential for health.

In stark contrast, this compound lacks comprehensive toxicological evaluation. While no specific LD50 or IC50 values are available, GHS classifications suggest it may cause skin, eye, and respiratory irritation. Furthermore, its known ability to inhibit deoxyribonucleotide biosynthesis raises a significant concern regarding its potential for genotoxicity and cytotoxicity by disrupting DNA replication. This mechanism is fundamentally different from the benign metabolic functions of glycine.

For researchers and drug development professionals, this guide underscores the principle that minor structural modifications to a molecule can lead to profoundly different biological and toxicological outcomes. While glycine is a safe, endogenous amino acid, this compound should be handled with caution due to its potential to interfere with critical cellular processes. Further research, including acute toxicity, cytotoxicity, and genotoxicity studies, is imperative to fully characterize the toxicological profile of this compound and establish a reliable risk assessment.

References

Safety Operating Guide

Safe Disposal of N-Hydroxyglycine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Essential Guidance for Researchers, Scientists, and Drug Development Professionals on the Proper Disposal of N-Hydroxyglycine

The proper disposal of laboratory chemicals is not merely a regulatory requirement but a cornerstone of a safe and responsible research environment. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment. The following procedures are based on general best practices for chemical waste management and information from Safety Data Sheets (SDS) of structurally related compounds, in the absence of a specific SDS for this compound.

Hazard Profile of this compound and Related Compounds
Hazard CategoryDescriptionGHS Hazard StatementsPrecautionary Statements
Skin Irritation Causes skin irritation upon contact.H315P264, P280, P302+P352, P332+P317, P362+P364
Eye Irritation Causes serious eye irritation.H319P280, P305+P351+P338, P337+P317
Respiratory Irritation May cause respiratory tract irritation.H335P261, P271, P304+P340, P319, P403+P233, P405

This data is compiled from the PubChem entry for this compound and the Safety Data Sheet for the related compound N-(4-hydroxyphenyl)glycine and should be treated as indicative.[1][2]

Step-by-Step Disposal Protocol

Adherence to a standardized disposal protocol minimizes risks and ensures regulatory compliance. The following steps provide a clear workflow for the disposal of this compound waste.

1. Waste Identification and Segregation:

  • Characterize the Waste: Identify all components of the this compound waste stream. This includes the compound itself, any solvents, and other chemicals present in the mixture.

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams unless they are known to be compatible.[3] Incompatible chemicals can react, leading to the generation of heat, toxic gases, or other hazards.[4] Use separate, clearly labeled waste containers for this compound waste.

2. Container Selection and Labeling:

  • Choose Appropriate Containers: Use containers that are chemically resistant to this compound and any solvents in the waste mixture.[3][4] For solid waste, a securely sealed plastic bag or a wide-mouth plastic container is suitable. For liquid waste, use a leak-proof, screw-cap bottle, preferably made of a material like high-density polyethylene (HDPE).

  • Label Containers Clearly: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Irritant").[4] The date of waste generation should also be included.

3. Storage of Chemical Waste:

  • Designated Storage Area: Store waste containers in a designated, well-ventilated area away from general laboratory traffic.[3] This area should be secure and accessible only to authorized personnel.

  • Secondary Containment: Place waste containers in a secondary containment tray or bin to prevent the spread of material in case of a leak or spill.[3][4]

  • Adhere to Storage Time Limits: Be aware of and comply with institutional and regulatory time limits for the storage of hazardous waste.[4]

4. Disposal Arrangement:

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for chemical waste disposal. Contact them to schedule a pickup of your this compound waste.

  • Provide Necessary Documentation: Be prepared to provide the EHS team with a complete description of the waste, including its composition and volume.

  • Do Not Dispose Down the Drain: this compound should not be disposed of down the sink.[2] This can harm aquatic life and damage wastewater treatment systems.

  • Avoid Regular Trash Disposal: Solid this compound waste should not be placed in the regular trash.[3]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Waste Generation & Characterization cluster_1 Containerization & Labeling cluster_2 Interim Storage cluster_3 Final Disposal cluster_4 Emergency Procedure A This compound Waste Generated B Characterize Waste Stream (Solid or Liquid? Solvents?) A->B C Select Chemically Resistant Container B->C Proceed to Containerization D Label Container: 'Hazardous Waste' 'this compound' Hazards, Date C->D E Store in Designated, Ventilated Area D->E Store Securely F Use Secondary Containment E->F G Contact Environmental Health & Safety (EHS) F->G Ready for Disposal Spill Spill or Accidental Release? F->Spill H Arrange for Pickup G->H I Provide Waste Information to EHS H->I Spill->G No J Follow Spill Cleanup Protocol (Consult SDS/EHS) Spill->J Yes K Collect Spill Debris in Separate Hazardous Waste Container J->K K->G Arrange for Disposal

Caption: Workflow for the safe disposal of this compound waste.

This procedural guidance is designed to provide a clear and actionable framework for the safe disposal of this compound. By adhering to these steps and consulting with your institution's Environmental Health and Safety department, you contribute to a culture of safety and environmental responsibility within the scientific community. Always prioritize safety and regulatory compliance in all laboratory operations.

References

Safeguarding Your Research: A Comprehensive Guide to Handling N-Hydroxyglycine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of N-Hydroxyglycine, including detailed operational and disposal plans to ensure a secure laboratory environment.

Immediate Safety and Hazard Information

This compound is a compound that requires careful handling due to its potential hazards. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to strict safety protocols is crucial to mitigate these risks.

Hazard Identification and GHS Classifications:

Hazard StatementGHS ClassificationPictogramSignal Word
H315: Causes skin irritationSkin Irritation (Category 2)Warning
H319: Causes serious eye irritationEye Irritation (Category 2A)Warning
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3), Respiratory tract irritationWarning

Source: PubChem CID 19070[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense when handling this compound. The following equipment is mandatory to prevent exposure.

PPE CategoryItemStandard/SpecificationPurpose
Eye Protection Safety goggles or glasses with side-shieldsEN 166 (EU) or OSHA 29 CFR 1910.133To protect eyes from splashes and dust.[3][4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)EN 374To prevent skin contact.[4][5]
Body Protection Laboratory coat or chemical-resistant clothingN/ATo protect skin from accidental spills.[4][6]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorNIOSH/MSHA or EN 149Recommended when engineering controls are insufficient or during large-scale operations to prevent respiratory irritation.[3][6]

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Ensure the container is properly labeled.

  • Wear appropriate PPE (gloves and eye protection) during inspection.

2. Storage:

  • Store in a cool, dry, and well-ventilated area.[6][7]

  • Keep the container tightly closed to prevent contamination and exposure to moisture.[3][7]

  • Store away from incompatible substances such as strong oxidizing agents.[7][8]

3. Handling and Use:

  • All handling should be conducted in a well-ventilated area, preferably within a laboratory fume hood.[8]

  • Avoid the formation of dust and aerosols.[6][8]

  • Use dedicated utensils and equipment.

  • Wash hands thoroughly after handling, even if gloves were worn.[9]

  • Avoid eating, drinking, or smoking in the handling area.[10]

4. Spill Management:

  • In case of a spill, evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.[3]

  • Wearing full PPE, sweep up the solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.[6][7]

  • Clean the spill area thoroughly.

  • Do not allow the product to enter drains.[8][9]

5. First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[6][7]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical attention if irritation persists.[2][7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[7][9]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and seek medical attention.[6][7]

6. Disposal Plan:

  • Dispose of this compound and any contaminated materials as hazardous waste.

  • All disposal must be in accordance with local, state, and federal regulations.

  • Use a licensed professional waste disposal service.[6] Do not dispose of down the drain.[8][9]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Weigh/Measure in Ventilated Area B->C D Perform Experiment C->D E Clean Equipment D->E F Properly Store or Dispose of this compound E->F G Remove and Dispose of PPE F->G H Wash Hands Thoroughly G->H

Caption: Workflow for the Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Hydroxyglycine
Reactant of Route 2
N-Hydroxyglycine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.